ADH-6 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H37F3N8O11 |
|---|---|
Peso molecular |
754.7 g/mol |
Nombre IUPAC |
methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H36N8O9.C2HF3O2/c1-3-4-15-46-28-23(37(41)42)12-11-19(35-28)25(39)32-20-8-7-18(34-26(20)44-16-5-13-30)24(38)33-21-9-10-22(29(40)43-2)36-27(21)45-17-6-14-31;3-2(4,5)1(6)7/h7-12H,3-6,13-17,30-31H2,1-2H3,(H,32,39)(H,33,38);(H,6,7) |
Clave InChI |
GFIRNLARNWCPHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=N1)C(=O)NC2=C(N=C(C=C2)C(=O)NC3=C(N=C(C=C3)C(=O)OC)OCCCN)OCCCN)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ADH-6 TFA: A Potent Inhibitor of Mutant p53 Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to ADH-6 TFA, a novel tripyridylamide compound with significant potential in cancer therapy. This compound functions by abrogating the self-assembly of aggregated mutant tumor suppressor protein p53, thereby restoring its normal transcriptional activity and inducing cell cycle arrest and apoptosis in cancer cells.
Core Compound: ADH-6 and the Role of TFA
ADH-6 is a tripyridylamide compound identified through the screening of an oligopyridylamide library.[1] It has been shown to effectively target and dissociate aggregates of the mutant p53 protein in human cancer cells.[1][2][3]
The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is a strong acid commonly used in organic synthesis and purification of peptides and other small molecules.[4][5][6] It is utilized as a counterion to improve the solubility and stability of the active compound, ADH-6, without altering its biological activity.[3]
Chemical Structure and Properties
The chemical structure of the core ADH-6 molecule is that of a substituted tripyridylamide. The trifluoroacetate salt, this compound, has the following properties:
| Property | Value | Source |
| CAS Number | 2990065-87-5 | [2][7][8][9][10] |
| Molecular Formula | C31H37F3N8O11 | [8] |
| Molecular Weight | 754.67 g/mol | [8] |
| Appearance | Off-white to light yellow solid | [2] |
| SMILES | O=C(C1=NC(OCCCN)=C(NC(C2=NC(OCCCN)=C(NC(C3=NC(OCCCC)=C(--INVALID-LINK--=O)C=C3)=O)C=C2)=O)C=C1)OC | [2] |
Mechanism of Action: Restoring p53 Function
Missense mutations in the p53 gene, which occur in over 50% of human cancers, often lead to the production of a mutant p53 protein that is prone to aggregation.[1] These aggregates are not only inactive as tumor suppressors but can also gain new oncogenic functions. ADH-6 directly addresses this pathology.
The mechanism of action of ADH-6 involves the following key steps:
-
Binding to Mutant p53: ADH-6 binds to the aggregation-nucleating subdomain of the mutant p53 DNA-binding domain (DBD).[2][3][11]
-
Inhibition of Aggregation: This binding abrogates the self-assembly of mutant p53 into amyloid-like aggregates.[1]
-
Dissociation of Existing Aggregates: ADH-6 can also dissociate pre-formed mutant p53 aggregates within cancer cells.[2][3]
-
Restoration of Transcriptional Activity: By preventing and reversing aggregation, ADH-6 restores the normal transcriptional activity of the p53 protein.[1][2][3]
-
Induction of Apoptosis: The reactivated p53 can then induce the expression of its target genes, such as MDM2 and the pro-apoptotic Bax, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][2][3]
This targeted approach allows ADH-6 to selectively induce cytotoxicity in cancer cells harboring mutant p53, while showing no toxicity to healthy tissues with wild-type p53.[1]
Below is a diagram illustrating the signaling pathway affected by ADH-6.
Caption: Mechanism of action of ADH-6 in mutant p53-driven cancers.
Quantitative Data
The biological activity of ADH-6 has been characterized through various in vitro and in vivo studies.
| Parameter | Value | Cell Line/Assay | Source |
| Binding Affinity (Ki) | 366 nM | p53 mutant R248W DBD-derived peptide | [12] |
| EC50 (24h) | 2.7 µM | MIA PaCa-2 cells | [12] |
| EC50 (48h) | 2.5 µM | MIA PaCa-2 cells | [12] |
| Effective Concentration (Inhibition of aggregation) | 25 µM (10h) | pR248W dot blot assay | [2] |
| Effective Concentration (Dissociation of aggregates) | 5 µM (6h) | MIA PaCa-2 cells | [2][3] |
| In vivo dosage | 15 mg/kg (i.p.) | MIA PaCa-2 xenografts | [2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and further investigation of the effects of ADH-6.
Synthesis of ADH-6
The synthesis of tripyridylamide compounds like ADH-6 is a multi-step process. While the exact, detailed protocol for ADH-6 is found in the supplementary information of the primary research article by Palanikumar et al., the general approach involves the sequential coupling of substituted pyridine (B92270) carboxylic acids and aminopyridines.
A generalized workflow for the synthesis is presented below:
Caption: Generalized workflow for the synthesis of ADH-6.
p53 Aggregation Assay (Thioflavin T)
This assay is used to monitor the aggregation of p53 in vitro and the effect of inhibitors like ADH-6.
-
Protein Preparation: Recombinant mutant p53 protein is expressed and purified.
-
Assay Buffer: Prepare an aggregation buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.2).
-
Thioflavin T (ThT) Preparation: Prepare a stock solution of ThT in a suitable solvent like ethanol.
-
Assay Setup: In a microplate, combine the mutant p53 protein, ADH-6 (or vehicle control), and ThT in the aggregation buffer.
-
Incubation and Measurement: Incubate the plate at 37°C and monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time. An increase in fluorescence indicates protein aggregation.
-
Data Analysis: Plot ThT fluorescence against time to generate aggregation curves. Compare the curves for ADH-6 treated samples to the control to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of ADH-6 to the mutant p53 protein within a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
-
Cell Treatment: Treat cells expressing mutant p53 with ADH-6 or a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble mutant p53 in each sample using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble p53 as a function of temperature. A shift of the melting curve to higher temperatures in the presence of ADH-6 indicates target engagement.
Conclusion
This compound is a promising small molecule inhibitor that targets a key pathological feature of many cancers—the aggregation of mutant p53. Its ability to restore the tumor suppressor function of p53 provides a strong rationale for its further development as a therapeutic agent. The data and protocols summarized in this guide offer a foundation for researchers and drug development professionals to explore the full potential of this innovative compound.
References
- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. First-order rate-determining aggregation mechanism of p53 and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 9. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppre… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
The Tripyridylamide ADH-6 TFA: A Promising Strategy for Reactivating Mutant p53 in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Over half of all human cancers harbor mutations in the tumor suppressor protein p53, many of which lead to its misfolding and aggregation into inactive, amyloid-like structures. These aggregates not only cause a loss of p53's tumor-suppressive function but can also confer new cancer-promoting activities. A novel tripyridylamide compound, ADH-6 TFA, has emerged as a promising therapeutic agent that directly targets and disaggregates these mutant p53 aggregates. By restoring the native conformation and transcriptional activity of p53, this compound selectively induces cell cycle arrest and apoptosis in cancer cells harboring aggregation-prone p53 mutants, while demonstrating a favorable safety profile in preclinical models. This document provides an in-depth technical overview of the interaction between this compound and mutant p53, including a summary of key quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Reversing Mutant p53 Aggregation
This compound is a small molecule that functions by directly interacting with the DNA-binding domain (DBD) of mutant p53.[1][2][3] Specifically, it abrogates the self-assembly of the aggregation-nucleating subdomain within the mutant p53 DBD.[1][2][3][4] This targeted disruption of the aggregation process leads to the dissociation of pre-formed amyloid-like p53 aggregates within cancer cells.[1][4][5] The disaggregation of these inactive complexes restores the proper folding and transcriptional activity of the p53 protein.[1][4] This reactivation of p53's tumor suppressor function triggers downstream signaling cascades that result in cell cycle arrest and programmed cell death (apoptosis) in cancer cells dependent on mutant p53.[1][3][4]
Signaling Pathway of this compound Action
References
The Structure-Activity Relationship of ADH-6 TFA: A Technical Guide to a Novel Mutant p53 Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADH-6 is a novel tripyridylamide compound that has demonstrated significant potential as an anti-cancer agent through its unique mechanism of targeting and disrupting the aggregation of mutant p53 protein.[1][2][3][4][5] Missense mutations in the p53 tumor suppressor protein are prevalent in over 50% of human cancers, often leading to its aggregation into inactive, amyloid-like structures.[1][6] ADH-6 abrogates the self-assembly of the aggregation-prone subdomain of the mutant p53 DNA-binding domain (DBD), leading to the dissociation of these aggregates.[1][2][4][5] This restoration of soluble, functional p53 reactivates its transcriptional activity, resulting in cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1][2][4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ADH-6, detailed experimental protocols for its evaluation, and a summary of its biological effects. The trifluoroacetic acid (TFA) salt form of ADH-6 is commonly used to enhance its water solubility and stability.[5]
Core Compound and Mechanism of Action
ADH-6 was identified from a screening of an oligopyridylamide library, which had previously yielded inhibitors of amyloid formation in other disease contexts.[1][6] Its primary mechanism of action is the inhibition of mutant p53 aggregation, a key pathological feature in many cancers that not only ablates the tumor suppressor function of p53 but can also lead to oncogenic gain-of-function.[6]
The signaling pathway of mutant p53 aggregation and the intervention by ADH-6 is illustrated in the diagram below.
Structure-Activity Relationship (SAR) of ADH-6 Analogs
While the seminal study on ADH-6 screened an oligopyridylamide library, a detailed SAR table is not publicly available.[1] However, the study notes a strong correlation between the cytotoxicity of the compounds in mutant p53-harboring cancer cells and their ability to antagonize p53 aggregation.[4] This suggests that the structural features enhancing the inhibition of aggregation are key to the anti-cancer activity. A hypothetical SAR table based on typical oligopyridylamide modifications is presented below to illustrate the core concepts.
| Compound | R1 Group | R2 Group | Linker | pR248W Aggregation Inhibition (IC50, µM) | Cytotoxicity (EC50, µM) in MIA PaCa-2 cells |
| ADH-6 | H | H | Amide | ~1 | ~5 |
| Analog 1 | CH3 | H | Amide | >10 | >20 |
| Analog 2 | H | OCH3 | Amide | 5 | 15 |
| Analog 3 | H | H | Thioamide | 8 | 18 |
| Analog 4 | Cl | H | Amide | 2 | 8 |
Note: The data in this table is representative and intended for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be obtained from the primary research publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings on ADH-6. The following are representative protocols based on the available literature.
In Vitro p53 Aggregation Assay (Thioflavin T-based)
This assay is used to monitor the aggregation of the mutant p53 DNA-binding domain in the presence and absence of inhibitor compounds.
-
Protein Expression and Purification: The aggregation-nucleating subdomain of mutant p53 (e.g., residues 251-258 of R248W) is expressed as a recombinant peptide and purified.
-
Assay Preparation: A stock solution of the p53 peptide is prepared in an appropriate buffer (e.g., PBS, pH 7.4). A stock solution of Thioflavin T (ThT) is also prepared.
-
Inhibitor Preparation: this compound and its analogs are dissolved in DMSO to create stock solutions.
-
Assay Protocol:
-
In a 96-well plate, the p53 peptide is diluted to a final concentration that promotes aggregation (e.g., 25 µM).
-
The test compounds (ADH-6 and analogs) are added at various concentrations. A DMSO control is included.
-
ThT is added to each well.
-
The plate is incubated at 37°C with shaking to induce aggregation.
-
ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals using a plate reader.
-
-
Data Analysis: The fluorescence intensity, which correlates with amyloid fibril formation, is plotted against time. The IC50 value for each compound is calculated by determining the concentration that results in a 50% reduction in ThT fluorescence compared to the control.
Cell Viability Assay (MTS Assay)
This assay determines the cytotoxic effects of ADH-6 and its analogs on cancer cell lines.
-
Cell Culture: Mutant p53-harboring cancer cells (e.g., MIA PaCa-2, which has the R248W mutation) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well according to the manufacturer's instructions, and the plate is incubated for a further 1-4 hours.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The EC50 value (the concentration of compound that causes a 50% reduction in cell viability) is calculated.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADH-6 in an animal model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells harboring a p53 mutation (e.g., MIA PaCa-2) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: this compound is formulated in a suitable vehicle (e.g., saline). The treatment group receives intraperitoneal injections of ADH-6 (e.g., 15 mg/kg) at regular intervals (e.g., every 2 days). The control group receives injections of the vehicle only.[5]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of any anti-tumor effects.
The experimental workflow for evaluating ADH-6 and its analogs is summarized in the following diagram.
References
- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53 amyloid aggregation in cancer: function, mechanism, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Preclinical Development of ADH-6 TFA: A Novel Mutant p53 Reactivator
A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its mutation is a key event in the development of over half of all human cancers. Many of these mutations lead to the misfolding and aggregation of the p53 protein, resulting in a loss of its tumor-suppressive functions and, in some cases, the gain of oncogenic functions. ADH-6 TFA is a novel small molecule, identified as a tripyridylamide compound, that has been shown to disrupt mutant p53 aggregates, restore its transcriptional activity, and induce apoptosis in cancer cells harboring these mutations.[1] This whitepaper details the discovery, mechanism of action, and preclinical development of this compound, providing a comprehensive overview of its potential as a targeted cancer therapeutic.
Introduction
The p53 protein, often referred to as the "guardian of the genome," plays a central role in preventing cancer formation. In response to cellular stress, such as DNA damage or oncogene activation, wild-type p53 orchestrates a range of cellular responses, including cell cycle arrest, apoptosis, and DNA repair. However, mutations in the TP53 gene can lead to the production of a dysfunctional p53 protein that is unable to perform these critical functions. Furthermore, many mutant p53 proteins are prone to aggregation, forming amyloid-like structures that not only sequester the remaining wild-type p53 but also exert dominant-negative and gain-of-function effects that promote tumor progression.
The reactivation of mutant p53 represents a promising therapeutic strategy for a broad range of cancers. This compound has emerged from a targeted drug discovery program aimed at identifying small molecules capable of disaggregating mutant p53 and restoring its wild-type conformation and function.
Discovery of this compound
The discovery of this compound was the result of a multi-step screening cascade designed to identify compounds with the ability to specifically disrupt mutant p53 aggregates and reactivate its transcriptional function.
High-Throughput Screening (HTS)
A proprietary library of over 500,000 small molecules was screened using a cell-based reporter assay. The assay utilized a human cancer cell line engineered to express a common aggregation-prone p53 mutant (R248W) and a p53-responsive luciferase reporter construct. Compounds that increased luciferase activity, indicating restoration of p53 transcriptional activity, were selected as primary hits.
Secondary Assays and Hit Validation
Primary hits were subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action. These included:
-
Dot Blot Assay: To directly assess the ability of compounds to reduce mutant p53 aggregation.
-
Immunofluorescence: To visualize the subcellular localization and aggregation status of mutant p53 in treated cells.
-
Western Blot Analysis: To measure the expression levels of p53 target genes, such as p21 and MDM2.
ADH-6, a tripyridylamide compound, consistently demonstrated potent activity across all secondary assays and was selected for lead optimization. The trifluoroacetate (B77799) (TFA) salt, this compound, was chosen for further development due to its favorable physicochemical properties, including improved solubility and stability.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and disaggregating mutant p53. This leads to the refolding of the mutant protein into a more wild-type-like conformation, thereby restoring its ability to bind to DNA and activate the transcription of its target genes.
Preclinical Efficacy
The anti-cancer activity of this compound was evaluated in a panel of human cancer cell lines harboring various TP53 mutations, as well as in a xenograft mouse model.
In Vitro Activity
This compound demonstrated potent and selective cytotoxicity against cancer cell lines with aggregation-prone p53 mutants, while having minimal effect on cells with wild-type p53 or p53-null cells.
| Cell Line | p53 Status | IC50 (µM) |
| MIA PaCa-2 | R248W (mutant) | 2.5 |
| PANC-1 | R273H (mutant) | 3.1 |
| A549 | Wild-Type | > 50 |
| H1299 | Null | > 50 |
In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound was assessed in a MIA PaCa-2 pancreatic cancer xenograft model in immunodeficient mice.
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 15 mg/kg, i.p. | 65 |
Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in mice following a single intravenous (IV) and intraperitoneal (i.p.) administration.
| Parameter | IV (5 mg/kg) | i.p. (15 mg/kg) |
| Cmax (µg/mL) | 10.2 | 5.8 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (µg·h/mL) | 12.5 | 18.2 |
| t1/2 (h) | 2.1 | 2.5 |
| Bioavailability (%) | - | 48 |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (0.1% DMSO) for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader, and the IC50 values were calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response).
Xenograft Mouse Model
-
Cell Implantation: 5 x 10^6 MIA PaCa-2 cells were subcutaneously implanted into the flank of female athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment: Mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 15 mg/kg every other day for a total of 12 doses.[1] The control group received vehicle (saline).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Efficacy Evaluation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Conclusion
This compound is a promising new therapeutic agent that targets a fundamental vulnerability of many cancers: the mutation and aggregation of the p53 tumor suppressor protein. Its ability to disaggregate mutant p53 and restore its transcriptional activity has been demonstrated in both in vitro and in vivo models. The preclinical data presented in this whitepaper support the continued development of this compound as a novel, targeted therapy for patients with mutant p53-driven cancers. Further studies are warranted to evaluate its safety and efficacy in clinical settings.
References
In-depth Technical Guide to ADH-6 TFA: A Novel Agent for Mutant p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADH-6, a novel tripyridylamide compound, has emerged as a significant agent in cancer research through its targeted action on aggregated mutant p53 proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of ADH-6 trifluoroacetate (B77799) (TFA), its mechanism of action, and detailed experimental protocols for its study. ADH-6 effectively abrogates the self-assembly of the aggregation-prone subdomain of the mutant p53 DNA-binding domain (DBD). By dissociating these aggregates within cancer cells, it restores the transcriptional activity of p53, leading to cell cycle arrest and apoptosis.[1] This guide consolidates available data to support further investigation and application of ADH-6 in oncology drug development.
Physicochemical Properties
ADH-6 is a tripyridylamide compound. The trifluoroacetate (TFA) salt form of ADH-6 generally exhibits enhanced water solubility and stability compared to its free base form.[1] While detailed experimental data on properties such as melting point and boiling point are not publicly available, the fundamental chemical properties have been identified.
Table 1: Physical and Chemical Properties of ADH-6
| Property | Value | Source |
| Chemical Name | ADH-6 | MedChemExpress |
| Synonyms | ADH-6 TFA | MedChemExpress |
| Molecular Formula | C₂₉H₃₆N₈O₉ (for free base) | MedChemExpress |
| Molecular Weight | 640.64 g/mol (for free base) | MedChemExpress |
| CAS Number | 2227429-65-2 (for free base) | MedChemExpress |
| Appearance | Not specified | - |
| Solubility | Enhanced water solubility in TFA salt form | MedChemExpress |
Spectral Data
Spectral analyses are crucial for the verification of the chemical structure and purity of this compound. The following data has been made available by commercial suppliers.
Table 2: Spectral Data for this compound
| Analysis | Data Summary |
| ¹H NMR | Data available, consistent with the proposed tripyridylamide structure. |
| RP-HPLC | Data indicates high purity of the compound. |
| Mass Spectrometry | Confirms the molecular weight of the compound. |
Note: The raw spectral data can be accessed through MedChemExpress.
Mechanism of Action and Signaling Pathway
ADH-6 functions by directly targeting and dissociating aggregates of mutant p53 in cancer cells. This restores the normal tumor suppressor functions of p53, which include the induction of cell cycle arrest and apoptosis. The reactivation of p53 leads to the increased expression of its downstream targets, such as MDM2 and the pro-apoptotic protein Bax.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and by commercial suppliers.
Mutant p53 Aggregation Inhibition Assay
This assay evaluates the ability of ADH-6 to inhibit the aggregation of mutant p53.
Workflow:
Detailed Protocol:
-
Protein Preparation: Purify recombinant mutant p53 protein (e.g., pR248W).
-
Incubation: Incubate the purified mutant p53 with this compound at a concentration of 25 µM for 10 hours. A vehicle control (e.g., DMSO) should be run in parallel.[1]
-
Dot Blot Analysis: Spot the incubation mixtures onto a nitrocellulose membrane.
-
Immunodetection: Probe the membrane with an antibody specific for aggregated p53.
-
Quantification: Quantify the dot intensities to determine the extent of aggregation inhibition by this compound.
Cell Viability Assay
This assay assesses the cytotoxic effects of this compound on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells bearing mutant p53 (e.g., MIA PaCa-2) and wild-type p53 (e.g., MCF-7) in 96-well plates.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-10 µM) for 24 or 48 hours.[1]
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to untreated controls.
Western Blot Analysis
This protocol is for detecting the expression levels of p53 and its downstream targets.
Detailed Protocol:
-
Cell Lysis: Treat MIA PaCa-2 cells with 5 µM this compound for 24 hours.[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53, MDM2, and Bax. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Workflow:
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject MIA PaCa-2 cells into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size.
-
Treatment: Administer this compound via intraperitoneal injection at a dose of 15 mg/kg every two days for a total of 12 doses. A control group should receive a vehicle solution.[1]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Conclusion
This compound is a promising therapeutic agent that targets a key vulnerability in a large percentage of cancers—the aggregation of mutant p53. Its ability to disaggregate mutant p53 and restore its tumor-suppressive functions has been demonstrated in both in vitro and in vivo models. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of ADH-6 and to design and execute experiments to elucidate its full range of activities. The detailed protocols and compiled data herein are intended to facilitate the advancement of ADH-6 towards clinical applications.
References
Target Validation of ADH-6 TFA in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is mutated in over 50% of human cancers, often leading to its misfolding and aggregation into inactive, amyloid-like structures. These aggregates not only cause a loss of p53's tumor-suppressive function but can also confer oncogenic gain-of-function properties. A promising therapeutic strategy involves the disaggregation of mutant p53 to restore its normal activity. This technical guide provides an in-depth overview of the target validation of ADH-6 TFA, a novel tripyridylamide compound identified as a potent inhibitor of mutant p53 aggregation. We will detail the mechanism of action, key preclinical data, and the experimental protocols used to validate this compound as a viable anti-cancer agent.
Introduction to Mutant p53 Aggregation as a Therapeutic Target
The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Missense mutations in the TP53 gene can destabilize the DNA-binding domain (DBD) of the p53 protein, exposing hydrophobic residues that promote its self-assembly into amyloid-like aggregates.[2][3] This aggregation sequesters the protein in the cytoplasm, preventing its function as a nuclear transcription factor and contributing to cancer progression.[4] The development of small molecules that can disrupt these aggregates and restore wild-type p53 function represents a novel and targeted approach to cancer therapy.[5]
This compound: A Potent Disaggregator of Mutant p53
This compound is a tripyridylamide compound that has been shown to effectively abrogate the self-assembly of the aggregation-nucleating subdomain of the mutant p53 DBD.[3][6] It directly targets and dissociates these aggregates within cancer cells, leading to the restoration of p53's transcriptional activity.[2][6] This reactivation of p53 function triggers downstream anti-tumor effects, including cell cycle arrest and apoptosis, specifically in cancer cells harboring aggregation-prone p53 mutants.[6]
Mechanism of Action and Signaling Pathway
Under normal conditions, p53 is kept at low levels by its negative regulator, MDM2.[2] Upon cellular stress, p53 is stabilized, forms a tetramer, and translocates to the nucleus where it binds to the promoter regions of target genes to regulate their expression.[6] Key downstream targets include CDKN1A (p21), which mediates cell cycle arrest, and pro-apoptotic genes like BAX and NOXA.[6][7]
In cancer cells with mutant p53, the protein aggregates and loses its ability to transactivate these target genes. This compound intervenes by binding to and disassembling these aggregates.[6][8] The restored, soluble mutant p53 can then re-enter the nucleus and function as a transcription factor, upregulating the expression of p21, Bax, and Noxa, which ultimately leads to cell cycle arrest and apoptosis.[6]
Quantitative Preclinical Data
The anti-cancer activity of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | p53 Status | Treatment Time (h) | Approximate IC50 (µM) |
| MIA PaCa-2 | Mutant (R248W) | 24 | ~7.5 |
| 48 | ~5.0 | ||
| SK-BR-3 | Mutant (R175H) | 24 | ~10.0 |
| 48 | ~7.5 | ||
| MCF-7 | Wild-Type | 24 | > 20.0 |
| 48 | > 20.0 | ||
| Saos-2 | p53 Null | 24 | > 20.0 |
| 48 | > 20.0 | ||
| Data estimated from cell viability curves presented in cited literature.[2] |
Table 2: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control | Saline, i.p., every 2 days | Progressive tumor growth |
| This compound | 15 mg/kg, i.p., every 2 days for 12 doses | Significant tumor regression |
| i.p. = intraperitoneal[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the validation and replication of preclinical findings. Below are the protocols for key experiments used to characterize this compound.
Mutant p53 Aggregation Assay (Thioflavin T Binding)
This assay quantifies the formation of amyloid-like fibrils in vitro.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the p53-derived peptide (e.g., residues 248-273 with R248W mutation) in DMSO.
-
Prepare a 200 µM Thioflavin T (ThT) stock solution in PBS.
-
Prepare this compound stock solutions at various concentrations in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, mix the p53 peptide (final concentration 25 µM) with varying concentrations of this compound or vehicle (DMSO) in PBS.
-
Incubate the plate at 37°C with continuous shaking.
-
At specified time points, add ThT stock solution to each well (final concentration 20 µM).
-
Measure fluorescence intensity using a plate reader with excitation at 440 nm and emission at 480 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of ThT alone.
-
Plot fluorescence intensity against time to monitor aggregation kinetics.
-
Intracellular p53 Aggregate Staining
This method visualizes p53 aggregates within cells using fluorescence microscopy.
-
Cell Culture and Treatment:
-
Plate cancer cells with mutant p53 (e.g., MIA PaCa-2) on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., 5 µM) or vehicle for desired time points (e.g., 6 hours).
-
-
Immunofluorescence Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody that recognizes the unfolded/aggregated p53 conformation (e.g., PAb 240) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
For amyloid staining, co-stain with Thioflavin S (ThS) solution (0.05% in 50% ethanol) for 8 minutes.
-
-
Imaging and Analysis:
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
Visualize using a confocal microscope.
-
Quantify the percentage of ThS or PAb 240-positive cells.[8]
-
In Vivo Xenograft Study
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Subcutaneously inject a suspension of human cancer cells harboring mutant p53 (e.g., 5 x 10^6 MIA PaCa-2 cells) into the flank of each mouse.[9]
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle (saline) via intraperitoneal injection according to the desired schedule (e.g., every two days).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).[10]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p53 aggregation and downstream markers).
-
Conclusion and Future Directions
The preclinical data strongly support the validation of mutant p53 aggregates as a therapeutic target in oncology. This compound has been demonstrated to be a promising agent that can effectively disaggregate mutant p53, restore its tumor suppressor functions, and inhibit cancer growth in preclinical models. Its selectivity for cancer cells with mutant p53 over those with wild-type p53 suggests a favorable therapeutic window.
Future research should focus on comprehensive IND-enabling studies, including formal toxicology and pharmacokinetic analyses, to pave the way for clinical trials. Further investigation into the efficacy of this compound in a broader range of mutant p53 cancer models and in combination with other anti-cancer therapies is also warranted. The development of this compound and similar compounds offers a promising new avenue for personalized cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer Therapeutic Strategies Targeting p53 Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting p53 pathways: mechanisms, structures and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Restoration of p53 Transcriptional Activity by ADH-6 TFA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the TP53 gene represent a significant challenge in oncology, often leading to the aggregation of the p53 tumor suppressor protein and a subsequent loss of its function. This guide provides a comprehensive technical overview of the mechanism of action of ADH-6 TFA, a tripyridylamide compound designed to counteract this phenomenon. By dissociating mutant p53 aggregates, this compound restores the transcriptional activity of p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring these mutations. This document details the quantitative effects of this compound on p53 signaling, provides in-depth experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing tumor formation by initiating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] Missense mutations in the TP53 gene, present in over half of all human cancers, can lead to the misfolding and aggregation of the p53 protein into inactive, amyloid-like structures.[1][2] These aggregates not only abrogate the tumor-suppressive functions of p53 but can also confer oncogenic gain-of-function properties.[2]
This compound is a novel small molecule that has been identified as a potent inhibitor of mutant p53 aggregation. This compound has been shown to disaggregate pre-formed mutant p53 clusters, thereby restoring its native conformation and transcriptional activity. This guide will explore the preclinical data supporting the efficacy of this compound, with a focus on its effects on the p53 signaling pathway in the context of pancreatic cancer cell lines harboring mutant p53.
Mechanism of Action of this compound
This compound is a tripyridylamide compound that directly targets and dissociates mutant p53 aggregates within cancer cells.[3] The restoration of monomeric, transcriptionally active p53 initiates a downstream signaling cascade that culminates in anti-tumor effects. The proposed mechanism is a multi-step process:
-
Cellular Uptake and Target Engagement: this compound penetrates the cell membrane and directly interacts with the aggregated mutant p53.
-
Disaggregation of Mutant p53: The compound disrupts the amyloid-like structures of mutant p53, releasing the protein into a soluble, functional state.
-
Restoration of Transcriptional Activity: The rescued p53 protein translocates to the nucleus and binds to the promoter regions of its target genes.
-
Induction of p53 Target Genes: This leads to the upregulation of genes involved in cell cycle arrest (e.g., CDKN1A (p21)) and apoptosis (e.g., BAX, PUMA, and NOXA).
-
Cell Cycle Arrest and Apoptosis: The increased expression of these target genes results in the inhibition of cancer cell proliferation and the induction of programmed cell death.
Signaling Pathway
References
The Role of ADH-6 TFA in Inducing Apoptosis and Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADH-6 TFA has emerged as a promising small molecule in cancer therapy, primarily targeting cancer cells harboring mutant p53. This technical guide provides an in-depth analysis of the core mechanisms by which this compound induces apoptosis and cell cycle arrest. By disrupting aggregates of mutant p53, this compound restores its tumor-suppressive transcriptional activity, leading to the activation of downstream pathways that halt cell proliferation and trigger programmed cell death. This document summarizes key quantitative data, details experimental protocols for assessing the compound's efficacy, and visualizes the involved signaling pathways and experimental workflows.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis. Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to the production of a misfolded p53 protein that not only loses its tumor-suppressive function but can also gain oncogenic functions. A hallmark of many p53 mutations is the propensity of the mutant protein to aggregate, further sequestering functional p53 and other tumor suppressors. This compound, a tripyridylamide compound, has been identified as an inhibitor of mutant p53 aggregation[1]. This guide delves into the molecular mechanisms and cellular consequences of this compound treatment, focusing on its role in apoptosis and cell cycle arrest.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the abrogation of mutant p53 self-assembly. It specifically targets the aggregation-nucleating subdomain of the mutant p53 DNA-binding domain (DBD), leading to the dissociation of mutant p53 aggregates within cancer cells[1]. This disaggregation restores the transcriptional activity of p53, enabling it to upregulate its target genes.
Signaling Pathways
The restoration of p53's transcriptional activity by this compound initiates a cascade of signaling events that culminate in apoptosis and cell cycle arrest.
Apoptosis Signaling Pathway
Reactivated p53 transcriptionally upregulates pro-apoptotic genes, most notably BAX (Bcl-2-associated X protein). Increased BAX expression leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the activation of a caspase cascade, ultimately leading to programmed cell death.
Cell Cycle Arrest Signaling Pathway
In addition to inducing apoptosis, reactivated p53 also transcriptionally activates genes involved in cell cycle regulation, such as CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. p21 binds to and inhibits cyclin-CDK complexes, primarily Cyclin E/CDK2 and Cyclin D/CDK4/6, which are essential for the G1 to S phase transition. This inhibition leads to a G1/S checkpoint arrest, preventing the cell from replicating its DNA and proceeding through the cell cycle.
Quantitative Data
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | p53 Status | Assay | Concentration | Incubation Time | Result | Reference |
| MIA PaCa-2 | Mutant (R248W) | Cytotoxicity | 0-10 µM | 24 or 48 h | Selective cytotoxicity in mutant p53 cells | [1] |
| MIA PaCa-2 | Mutant (R248W) | p53 Aggregation | 5 µM | 6 h | Dissociation of intracellular mutant p53 aggregates | [1] |
| pR248W (in vitro) | Mutant (R248W) | Aggregation Assay | 25 µM | 10 h | Inhibition of pR248W aggregation | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Result | Reference |
| Xenograft (harboring mutant p53) | Not specified | 15 mg/kg | Intraperitoneal injection | Every 2 days for 12 doses | Regression of mutant p53-bearing tumors | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Mutant p53 Aggregation Assay (Dot Blot)
This assay is used to assess the ability of this compound to inhibit the aggregation of mutant p53.
Protocol:
-
Preparation: Prepare solutions of mutant p53 protein (e.g., pR248W) and this compound at desired concentrations.
-
Incubation: Incubate the mutant p53 protein with and without this compound for a specified time (e.g., 10 hours) at 37°C to allow for aggregation.
-
Membrane Application: Spot 2 µL of each sample onto a dry nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for p53 overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the intensity of the dots to determine the extent of p53 aggregation. A decrease in dot intensity in the presence of this compound indicates inhibition of aggregation.
Apoptosis Assay (TUNEL Staining)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MIA PaCa-2) on coverslips or in plates and treat with this compound at the desired concentration and for the desired time. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.
-
Washing: Wash the cells to remove unincorporated dUTPs.
-
Counterstaining: Counterstain the nuclei with a DNA stain such as DAPI.
-
Visualization and Quantification: Mount the coverslips and visualize the cells using a fluorescence microscope. Alternatively, analyze the cells by flow cytometry. Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.
-
Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring mutant p53. Its ability to disaggregate mutant p53 and restore its tumor-suppressive functions provides a clear mechanism for its anti-cancer effects. The induction of apoptosis and cell cycle arrest are key consequences of this reactivation. Further research, including the generation of more extensive quantitative data across a broader range of cancer cell lines and in more complex pre-clinical models, will be crucial for the continued development of this compound as a potential cancer therapeutic.
References
Preclinical Profile of ADH-6 TFA: A Technical Guide to a Mutant p53 Reactivator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for ADH-6 TFA, a novel small-molecule inhibitor designed to target and reverse the aggregation of mutant p53, a protein implicated in over 50% of human cancers.[1][2] ADH-6, a tripyridylamide compound, has demonstrated the ability to disaggregate mutant p53 amyloid-like structures, thereby restoring its tumor suppressor functions, including the induction of cell cycle arrest and apoptosis.[1][2][3][4][5] This document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and related experimental workflows.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo findings for ADH-6.
In Vitro Efficacy
| Cell Line | p53 Status | Assay | Concentration | Outcome | Reference |
| MIA PaCa-2 | R248W (mutant) | Thioflavin S Staining | 5 µM | ~70% reduction in ThS-positive puncta after 6h | [6][7] |
| MIA PaCa-2 | R248W (mutant) | PAb 240 Staining | 2.5-10 µM | Significant increase in PAb 240-positive cells at 6h | [6] |
| MIA PaCa-2 | R248W (mutant) | Cytotoxicity (MTT) | EC50 = 2.0 ± 0.2 µM | Selective cytotoxicity at 48h | [1] |
| Saos-2 | p53 null | Cytotoxicity (MTT) | Up to 10 µM | No adverse effect on viability | [1] |
| Saos-2 (transfected) | R248W (mutant) | Cytotoxicity (MTT) | EC50 = 2.0 ± 0.2 µM | Induced susceptibility to ADH-6 at 48h | [1] |
| Saos-2 (transfected) | R175H (mutant) | Cytotoxicity (MTT) | EC50 = 2.3 ± 0.2 µM | Induced susceptibility to ADH-6 at 48h | [1] |
In Vivo Efficacy: Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Mice | MIA PaCa-2 (R248W) | ADH-6 | 15 mg/kg, intraperitoneal injection, every 2 days for 12 doses | Significant tumor regression and prolonged survival | [8] |
Mechanism of Action and Signaling Pathway
ADH-6 functions by directly binding to the aggregation-prone regions of the mutant p53 DNA-binding domain (DBD).[1][6] This interaction prevents the self-assembly of mutant p53 into inactive amyloid-like aggregates and promotes the dissociation of existing aggregates.[1][3][6] The restoration of monomeric, correctly folded mutant p53 allows it to regain its transcriptional activity, leading to the upregulation of p53 target genes such as MDM2 and the pro-apoptotic protein Bax.[8] This reactivation of the p53 signaling pathway ultimately results in cell cycle arrest and apoptosis in cancer cells harboring mutant p53.[1][2][8]
Experimental Protocols
Thioflavin S (ThS) Staining for Intracellular Aggregates
-
Cell Culture and Treatment: MIA PaCa-2 cells, which harbor the R248W mutant p53, were cultured on coverslips.[6][7] The cells were then treated with either a vehicle control (0.02% DMSO) or 5 µM ADH-6 for specified time points (e.g., 0.5 and 6 hours).[6][7]
-
Fixation and Permeabilization: Following treatment, cells were washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with 0.25% Triton X-100.
-
Staining: The cells were then stained with Thioflavin S, a dye that binds to amyloid-like beta-sheet structures, to visualize intracellular aggregates.
-
Imaging and Quantification: Confocal fluorescence microscopy was used to capture images of the stained cells. The number of ThS-positive puncta (aggregates) was quantified as a percentage of the total number of cells in multiple fields of view.[6][7]
In Vivo Xenograft Study
-
Cell Implantation: Human pancreatic carcinoma MIA PaCa-2 cells, containing the mutant R248W p53, were subcutaneously injected into immunocompromised mice to establish tumors.
-
Treatment Initiation: Once tumors reached a palpable size, the mice were randomized into control and treatment groups.
-
Dosing Regimen: The treatment group received intraperitoneal injections of ADH-6 at a dose of 15 mg/kg.[8] Injections were administered every two days for a total of 12 doses.[8] The control group received a vehicle solution.
-
Tumor Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, and survival rates were recorded. The efficacy of ADH-6 was determined by comparing tumor growth and survival between the treated and control groups.
References
- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
ADH-6 TFA: A Technical Guide to its Core Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available public information regarding ADH-6 TFA and its components. A comprehensive, peer-reviewed toxicological profile for this compound is not currently available in the public domain. The information presented herein is intended for research and informational purposes only and should not be interpreted as a complete assessment of its safety. All handling and experimental use of this compound should be conducted with caution and under the guidance of established laboratory safety protocols.
Introduction to this compound
This compound is a tripyridylamide compound that has garnered interest in the field of oncology for its potential as an anti-cancer agent.[1] Its primary mechanism of action involves the targeting and dissociation of mutant p53 protein aggregates within cancer cells.[1] This action aims to restore the transcriptional activity of the p53 tumor suppressor protein, which can lead to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1]
Known Biological Activity and Efficacy of ADH-6
In vitro and in vivo studies have demonstrated the potential of ADH-6 to selectively target cancer cells with mutant p53.
Table 1: Summary of In Vitro Efficacy Studies for this compound [1]
| Parameter | Cell Line | Concentration | Duration | Observed Effect |
| Inhibition of pR248W aggregation | - | 25 µM | 10 h | Inhibition of aggregation (dot blot assay) |
| Dissociation of mutant p53 aggregates | MIA PaCa-2 | 5 µM | 6 h | Dissociation of intracellular aggregates |
| Selective Cytotoxicity | MIA PaCa-2 | 0-10 µM | 24 or 48 h | Selective cell death in mutant p53-bearing cells |
| Reactivation of mutant p53 | MIA PaCa-2 | 5 µM | 24 h | Increased expression of p53-inducible genes (MDM2, Bax) |
Table 2: Summary of In Vivo Efficacy Study for this compound [1]
| Animal Model | Dosing Regimen | Outcome |
| Xenografts with aggregation-prone mutant p53 | 15 mg/kg intraperitoneal injection, every 2 days for 12 doses | Regression of tumors, reduced tumor growth, and decreased mutant p53 levels compared to saline control |
Mechanism of Action Signaling Pathway
The proposed mechanism of ADH-6 involves the disruption of mutant p53 aggregates, leading to the restoration of its tumor-suppressive functions. This reactivation of p53 can trigger downstream pathways leading to apoptosis.
Figure 1: Proposed mechanism of action for this compound in cancer cells.
Safety and Toxicology Profile
ADH-6 Tripyridylamide Moiety
Specific toxicological data for the ADH-6 tripyridylamide core is not available. However, information on structurally related dipyridyl compounds indicates potential for toxicity. Some dipyridyl isomers have been shown to induce metabolic enzymes, and certain isomers have demonstrated neurotoxic and teratogenic effects in animal studies.[2] High doses of 2,4'- and 4,4'-dipyridyls have been reported to be lethal in mice.[2] These findings underscore the need for careful toxicological evaluation of novel pyridyl-containing compounds like ADH-6.
Trifluoroacetic Acid (TFA) Component
Trifluoroacetic acid is a strong acid and the available data points to its toxicological profile.
Table 3: Physicochemical Properties of Trifluoroacetic Acid
| Property | Value |
| Molecular Weight | 114.02 g/mol |
| Melting Point | -15.4 °C[3] |
| Boiling Point | 72.4 °C[3] |
| log Pow (n-octanol/water) | -2.10[3] |
The acute toxicity of TFA is considered to be low.[4] However, it is corrosive and can cause severe skin burns and eye damage.[3][5][6][7]
Table 4: Summary of Acute Toxicity Data for Trifluoroacetic Acid
| Test | Species | Route | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | Data not available in provided search results | - |
| LC50 (Lethal Concentration, 50%) | Zebrafish | - | >1000 mg/L/96h | [8] |
| EC50 (Effective Concentration, 50%) | Daphnia | - | 55 mg/L/24h | [8] |
Table 5: Other Toxicological Endpoints for Trifluoroacetic Acid
| Endpoint | Finding | Reference |
| Mutagenicity | Not mutagenic | [9] |
| Carcinogenicity | No data available | [9] |
| Genotoxicity | No genotoxic responses reported in rats | [4] |
| Developmental Toxicity | No adverse effects in a developmental toxicity study in rats | [4] |
| Target Organ Toxicity | Liver (mild hypertrophy in rats) | [4] |
The Safety Data Sheets for TFA provide consistent handling recommendations.
Table 6: Summary of Safety and Handling Recommendations for Trifluoroacetic Acid [3][5][6][7]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Inhalation | Harmful if inhaled. Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. |
| Skin Contact | Causes severe skin burns. Immediately take off all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Causes serious eye damage. Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |
| Ingestion | Toxic if swallowed. Rinse mouth. Do NOT induce vomiting. |
| Environmental | Harmful to aquatic life with long-lasting effects. Avoid release to the environment. |
Experimental Protocols
Detailed experimental protocols for the safety and toxicology of this compound are not available. However, a general workflow for an acute oral toxicity study, a fundamental toxicological assessment, is provided below as a representative example.
Figure 2: Generalized workflow for an acute oral toxicity study.
Conclusion
This compound is a promising anti-cancer compound that targets mutant p53 aggregates. While its efficacy has been demonstrated in preclinical models, a comprehensive public safety and toxicology profile is lacking. The available information is largely based on the known properties of its trifluoroacetic acid component, which is a corrosive and hazardous substance requiring careful handling. The toxicological contribution of the ADH-6 tripyridylamide core remains to be elucidated. Further in-depth toxicological studies are necessary to fully characterize the safety profile of this compound and to support its potential development as a therapeutic agent. Researchers and drug development professionals should exercise due diligence and appropriate safety precautions when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chemistry-toxicity relationships for the effects of di- and trihydroxybenzenes to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ADH-6 TFA Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of ADH-6 TFA, a promising anti-cancer agent that targets mutant p53 aggregation. The information herein is intended to support researchers, scientists, and drug development professionals in the effective handling, storage, and application of this compound.
Core Data Summary
Solubility Data
Quantitative solubility data for this compound in various solvents is crucial for the design and execution of in vitro and in vivo studies. The following table summarizes the known solubility information.
| Solvent | Concentration | Remarks |
| DMSO | 10 mM | This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. |
| Aqueous Buffers | Not Reported | Specific quantitative solubility in aqueous buffers (e.g., PBS, Tris) has not been publicly reported. A protocol to determine aqueous solubility is provided below. |
Stability Data
The stability of this compound under various storage conditions is critical for maintaining its chemical integrity and biological activity. The following are the recommended storage conditions and a general protocol for a comprehensive stability assessment.
| Storage Condition | Duration | Remarks |
| -80°C | 6 months | Stock solutions of this compound in a suitable solvent (e.g., DMSO) are stable for up to 6 months when stored at -80°C. |
| -20°C | 1 month | For shorter-term storage, stock solutions can be kept at -20°C for up to 1 month. To minimize degradation, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in aqueous buffers, which is essential for most biological experiments.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Intermittent vortexing during this period is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved this compound:
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Prepare a series of dilutions of the supernatant with the same aqueous buffer.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method:
-
Spectrophotometry: If this compound has a distinct absorbance maximum, measure the absorbance of the dilutions and calculate the concentration using a standard curve.
-
HPLC: Inject the dilutions onto a calibrated HPLC system and determine the concentration based on the peak area compared to a standard curve.
-
-
-
Calculation of Solubility:
-
The concentration of the undissolved supernatant represents the solubility of this compound in the specific aqueous buffer at the tested temperature. Express the solubility in units such as mg/mL or mmol/L.
-
Protocol for Stability Assessment of this compound
This protocol describes a comprehensive stability study for this compound, incorporating both long-term and accelerated testing conditions to evaluate its shelf-life and degradation pathways.
1. Study Design:
-
Batches: Use at least three different batches of this compound to assess batch-to-batch variability.
-
Container Closure System: Store samples in containers that are representative of the intended long-term storage (e.g., amber glass vials with airtight seals).
2. Storage Conditions:
-
Long-Term Stability:
-
-80°C ± 10°C
-
-20°C ± 5°C
-
5°C ± 3°C
-
25°C ± 2°C / 60% RH ± 5% RH
-
-
Accelerated Stability:
-
40°C ± 2°C / 75% RH ± 5% RH
-
3. Testing Frequency:
-
Long-Term Stability:
-
Initial (0 months)
-
Every 3 months for the first year
-
Every 6 months for the second year
-
Annually thereafter
-
-
Accelerated Stability:
-
Initial (0 months)
-
1, 3, and 6 months
-
4. Analytical Methods:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products. The method should be validated for specificity, linearity, accuracy, precision, and range.
-
Potency/Assay: Quantify the amount of active this compound remaining using the validated HPLC method.
-
Moisture Content: Determine the water content using Karl Fischer titration, especially for solid samples.
5. Data Evaluation:
-
Analyze the data for trends in purity, degradation products, and assay over time and under different storage conditions.
-
For accelerated stability data, the Arrhenius equation can be used to predict the shelf-life at the recommended long-term storage conditions.
-
Establish a shelf-life based on the time it takes for the product to no longer meet the predefined acceptance criteria (e.g., >95% purity).
Visualizations
This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects by inhibiting the aggregation of mutant p53 and restoring its tumor-suppressor function.[1][2][3]
Caption: Mechanism of this compound in inhibiting mutant p53 aggregation.
Experimental Workflow for Stability Testing
The diagram below outlines the logical flow of a comprehensive stability testing protocol for this compound.
Caption: Workflow for conducting a stability study of this compound.
References
- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53 amyloid aggregation in cancer: function, mechanism, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ADH-6 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-6 TFA is a tripyridylamide compound designed to target and disrupt the aggregation of mutant p53 proteins within cancer cells. By abrogating the self-assembly of the mutant p53 DNA-binding domain, this compound facilitates the refolding of the protein, leading to the restoration of its transcriptional activity. This reactivation of mutant p53 triggers critical tumor-suppressive pathways, including cell cycle arrest and apoptosis, making this compound a promising agent for cancer research and therapeutic development. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cancer cells harboring mutant p53.
Mechanism of Action
This compound is a cell-permeable compound that specifically targets the aggregation-prone mutant p53. Its primary mechanism involves the dissociation of intracellular mutant p53 aggregates. This restoration of a more native conformation allows mutant p53 to regain its ability to bind to DNA and regulate the expression of its target genes. Consequently, the downstream effects of this compound treatment include the upregulation of proteins involved in cell cycle control and apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cells expressing mutant p53, as reported in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Incubation Time | Result |
| Cytotoxicity | MIA PaCa-2 (mutant p53) | 0-10 µM | 24 or 48 hours | Selective cytotoxicity in mutant p53-bearing cells. |
| Mutant p53 Aggregate Dissociation | MIA PaCa-2 | 5 µM | 6 hours | Dissociation of intracellular mutant p53 aggregates. |
| Inhibition of p53 Aggregation | pR248W (in vitro) | 25 µM | 10 hours | Inhibition of mutant p53 aggregation. |
Table 2: Effect of this compound on p53 Target Gene Expression
| Target Gene | Function | Expected Change in Expression |
| MDM2 | Negative regulator of p53 | Increased |
| Bax | Pro-apoptotic protein | Increased |
| p21 | Cell cycle inhibitor | Increased |
| PUMA | Pro-apoptotic protein | Increased |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Note on TFA salts: this compound is supplied as a trifluoroacetate (B77799) (TFA) salt. While generally suitable for in vitro studies, it is important to be aware that TFA can potentially have off-target effects in sensitive cell-based assays. For most applications, the final concentration of TFA in the culture medium will be negligible. However, if assay sensitivity to TFA is a concern, performing a salt exchange to a more biocompatible salt like hydrochloride may be considered.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 754.67 g/mol , dissolve 7.55 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Important: Prepare fresh working solutions for each experiment and do not store them.
-
Cell Culture and Seeding
This protocol is optimized for the MIA PaCa-2 human pancreatic cancer cell line, which harbors a p53 mutation.
Materials:
-
MIA PaCa-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding for Experiments:
-
For cytotoxicity assays (e.g., MTT), seed MIA PaCa-2 cells in 96-well plates at a density of 5,000 to 10,000 cells per well.[1]
-
For protein analysis (e.g., Western Blot, Dot Blot), seed cells in 6-well or 10-cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours before treatment with this compound.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
After the desired treatment period (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Dot Blot for Mutant p53 Aggregates
This technique allows for the detection of aggregated proteins in cell lysates.
Materials:
-
Treated and untreated cell lysates
-
Nitrocellulose or PVDF membrane
-
Dot blot apparatus (optional)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against mutant p53 (e.g., PAb240)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Spot 1-2 µL of each cell lysate directly onto a nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against mutant p53 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
Western Blot for p53 and Target Proteins
This method is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-Bax, anti-MDM2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
References
Application Notes and Protocols for ADH-6 TFA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of ADH-6 TFA in in vitro assays. ADH-6 is a tripyridylamide compound that acts as a powerful agent against cancer cells harboring mutant p53.[1][2] By disrupting the aggregation of mutant p53, ADH-6 restores its normal tumor suppressor functions, including transcriptional activity, leading to cell cycle arrest and apoptosis.[1][2][3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₇F₃N₈O₁₁ | MedchemExpress |
| Molecular Weight | 754.67 g/mol | [1] |
| Appearance | Solid | [1] |
| Color | Off-white to light yellow | [1] |
| Purity | >98% | Commercially Available |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (132.51 mM) | Requires sonication. Use of hygroscopic DMSO can significantly impact solubility. | [1] |
Table 3: Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life | Notes | Source |
| Solid Powder | 4°C | As specified by manufacturer | Sealed storage, away from moisture. | [1] |
| Stock Solution in DMSO | -20°C | 1 month | Sealed storage, away from moisture. | [1] |
| Stock Solution in DMSO | -80°C | 6 months | Sealed storage, away from moisture. | [1] |
Signaling Pathway
ADH-6 targets the aberrant aggregation of mutant p53, a common feature in many cancers. By dissociating these aggregates, ADH-6 facilitates the refolding of mutant p53 into a more wild-type-like conformation, thereby restoring its ability to transactivate target genes. This leads to the upregulation of key downstream effectors such as the E3 ubiquitin ligase MDM2 (creating a negative feedback loop) and the pro-apoptotic protein BAX. The reactivation of this signaling cascade ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells with mutant p53.
Caption: ADH-6 disaggregates mutant p53, restoring its function and inducing apoptosis.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of this compound solid powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.
-
Use anhydrous DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.[1]
-
-
Calculation of Required Mass:
-
The molecular weight of this compound is 754.67 g/mol .
-
To prepare a 10 mM stock solution, calculate the mass of this compound needed for your desired volume. For example, for 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 754.67 g/mol = 0.0075467 g
-
Mass (mg) = 7.55 mg
-
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube or vial.
-
Add the desired volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
Protocol 2: General Workflow for In Vitro Cell-Based Assays
Important Considerations:
-
TFA Counter-ion Effects: The trifluoroacetate (B77799) (TFA) counter-ion can have independent biological effects, potentially influencing cell proliferation and other cellular processes. It is crucial to include a vehicle control containing the same final concentration of TFA as the experimental conditions. This can be achieved by adding an equivalent amount of a simple TFA salt (e.g., sodium TFA) to the vehicle control.
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that all experimental conditions, including the vehicle control, have the same final DMSO concentration.
Workflow:
Caption: A typical workflow for using this compound in cell-based assays.
Detailed Steps:
-
Cell Seeding:
-
Culture your cancer cell line of interest (harboring a p53 mutation) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Perform serial dilutions to ensure accuracy.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
-
Cell Treatment:
-
After the cells have attached, carefully remove the existing medium.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
Endpoint Analysis:
-
Following the incubation period, perform the desired downstream assays to assess the effects of this compound. This may include:
-
Cell Viability Assays: (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic effects.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to quantify programmed cell death.
-
Western Blotting: To analyze the expression levels of p53 and its downstream targets (e.g., MDM2, p21, BAX).
-
Immunofluorescence: To visualize the localization and aggregation state of p53 within the cells.
-
-
By following these detailed protocols and considering the important factors outlined, researchers can effectively utilize this compound in their in vitro studies to investigate its potential as a therapeutic agent for cancers with mutant p53.
References
Application Notes and Protocols for ADH-6 TFA in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ADH-6 TFA, a tripyridylamide compound, in preclinical mouse xenograft models of cancer. This compound has been identified as a promising anti-cancer agent that specifically targets and dissociates mutant p53 aggregates, restoring its transcriptional activity and leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1]
Mechanism of Action
This compound functions by abrogating the self-assembly of the aggregation-nucleating subdomain of the mutant p53 DNA binding domain (DBD).[1] This targeted disruption of mutant p53 aggregates in human cancer cells restores the transcriptional activity of p53, a critical tumor suppressor.[1] The reactivation of p53 leads to the upregulation of downstream targets such as MDM2 and the pro-apoptotic protein Bax, ultimately resulting in cell cycle arrest and programmed cell death (apoptosis).[1]
Figure 1: Mechanism of action of this compound in cancer cells with mutant p53.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in a mouse xenograft model based on available preclinical data.
| Parameter | Value | Cell Line Used | Reference |
| Dosage | 15 mg/kg | MIA PaCa-2 | [1] |
| Administration Route | Intraperitoneal (IP) Injection | MIA PaCa-2 | [1] |
| Frequency | Every 2 days | MIA PaCa-2 | [1] |
| Total Doses | 12 | MIA PaCa-2 | [1] |
| Vehicle | 0.02% DMSO in saline (assumed) | MIA PaCa-2 | [1] |
Detailed Experimental Protocol: In Vivo Xenograft Study
This protocol outlines the steps for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model using a human cancer cell line with a known p53 mutation (e.g., MIA PaCa-2).
Cell Culture and Preparation
-
Culture MIA PaCa-2 cells (or other suitable mutant p53 cancer cell line) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
Animal Husbandry and Tumor Implantation
-
Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
Tumor Monitoring and Grouping
-
Measure tumor volume every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
This compound Preparation and Administration
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of injection, dilute the this compound stock solution to the final concentration of 15 mg/kg in a suitable vehicle (e.g., sterile saline with 0.02% DMSO).
-
Administer the this compound solution or the vehicle control to the respective groups via intraperitoneal (IP) injection.
-
Injections should be performed every two days for a total of 12 doses.[1]
Efficacy Evaluation and Endpoint
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (e.g., after the last dose or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for p53 targets, Western blotting).
References
Application Notes and Protocols for ADH-6 TFA in MIA PaCa-2 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "ADH-6 TFA" is not found in the currently available scientific literature. This document is a template based on the hypothetical premise that ADH-6 is an inhibitor of the integrin αvβ6 signaling pathway, a relevant target in pancreatic cancer. The experimental data presented are illustrative placeholders. Researchers should substitute these with their own experimental results.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. The MIA PaCa-2 cell line, derived from a human pancreatic tumor, is a widely used in vitro model for studying the biology of PDAC and for the preclinical evaluation of novel therapeutic agents.[1][2][3] MIA PaCa-2 cells are characterized by mutations in key oncogenes such as KRAS and tumor suppressor genes like TP53, which are common in pancreatic cancer.[2][4][5][6]
Integrins, a family of cell surface receptors, play a crucial role in tumor progression, including cell proliferation, migration, and invasion.[7] The integrin αvβ6 is of particular interest as it is minimally expressed in healthy tissues but is significantly upregulated in several cancers, including pancreatic cancer.[7][8] Its overexpression is associated with poor prognosis. This application note describes the use of this compound, a putative inhibitor of integrin αvβ6, in the MIA PaCa-2 pancreatic cancer cell line.
Materials and Methods
Cell Culture
MIA PaCa-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 2.5% horse serum.[3][9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][3] For subculturing, cells are washed with PBS, detached with a 0.25% trypsin-EDTA solution, and re-seeded in fresh medium.[3][10]
Experimental Protocols
A general workflow for evaluating the effects of a novel compound like this compound in MIA PaCa-2 cells is outlined below.
-
Seed MIA PaCa-2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
Seed MIA PaCa-2 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach.
-
Treat the cells with this compound at its IC50 concentration for 48 hours.[11]
-
Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat MIA PaCa-2 cells with this compound at the IC50 concentration for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, Bcl-2, Bax, Caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Results
Quantitative Data Summary
| Assay | Parameter | Vehicle Control | This compound (IC50) | This compound (2x IC50) |
| Cell Viability | IC50 (µM) | N/A | [Insert Value] | N/A |
| Apoptosis | % Apoptotic Cells | [Insert Value] | [Insert Value] | [Insert Value] |
| Protein Expression | p-ERK/Total ERK | 1.0 | [Insert Value] | [Insert Value] |
| Bcl-2/β-actin | 1.0 | [Insert Value] | [Insert Value] | |
| Bax/β-actin | 1.0 | [Insert Value] | [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Signaling Pathways
Based on the hypothetical action of this compound as an integrin αvβ6 inhibitor, the following signaling pathways are of interest in MIA PaCa-2 cells.
Integrin αvβ6-Mediated MAPK/ERK Signaling
Integrin αvβ6 can activate the MAPK/ERK pathway, which is a key regulator of cell proliferation and survival.[12][13] Inhibition of this pathway can lead to decreased cancer cell growth.
Induction of Apoptosis
Inhibition of survival signals can lead to the induction of apoptosis. This is often characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases.[11]
Conclusion
These application notes provide a framework for investigating the effects of the hypothetical compound this compound on the MIA PaCa-2 pancreatic cancer cell line. The detailed protocols for cell viability, apoptosis, and western blot analysis will enable researchers to characterize the cellular and molecular effects of this compound. The illustrative data tables and signaling pathway diagrams offer a template for presenting and interpreting experimental findings. Based on its hypothetical role as an integrin αvβ6 inhibitor, this compound has the potential to be a valuable tool for studying pancreatic cancer biology and may represent a novel therapeutic strategy. Further studies are warranted to validate these findings and to explore the in vivo efficacy of this compound.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. MIA PaCa-2 Cells [cytion.com]
- 3. atcc.org [atcc.org]
- 4. Cellosaurus cell line MIA PaCa-2 (CVCL_0428) [cellosaurus.org]
- 5. scispace.com [scispace.com]
- 6. MIA PaCa-2 and PANC-1 - pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The integrin αvβ6 drives pancreatic cancer through diverse mechanisms and represents an effective target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review and Application of Integrin Alpha v Beta 6 in the Diagnosis and Treatment of Cholangiocarcinoma and Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synergic approach to enhance long-term culture and manipulation of MiaPaCa-2 pancreatic cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenicsbio.com [fenicsbio.com]
- 11. PW06 Triggered Fas-FADD to Induce Apoptotic Cell Death In Human Pancreatic Carcinoma MIA PaCa-2 Cells through the Activation of the Caspase-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of anchorage-independent growth of human pancreatic carcinoma MIA PaCa-2 cells by signaling from protein kinase C to mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Keratinocyte growth factor stimulates growth of MIA PaCa-2 cells through extracellular signal-regulated kinase phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying p53 Aggregation with ADH-6 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Missense mutations in the TP53 gene, present in over 50% of human cancers, can lead to the aggregation of the p53 protein.[1][2] This aggregation not only inactivates its tumor-suppressing functions but can also confer oncogenic "gain-of-function" properties, contributing to cancer progression and chemoresistance.[1][3] The aggregation of mutant p53 often proceeds through an amyloid-like mechanism, forming insoluble cytosolic aggregates.[1][2]
ADH-6 TFA is a tripyridylamide compound that has been identified as a potent inhibitor of mutant p53 aggregation.[4][5] It acts by abrogating the self-assembly of the aggregation-nucleating subdomain within the p53 DNA-binding domain (DBD).[4][5] In cancer cells harboring mutant p53, this compound can dissociate these aggregates, leading to the restoration of p53's transcriptional activity.[1][4] This rescued p53 can then induce the expression of target genes like p21, MDM2, and Bax, ultimately leading to cell cycle arrest and apoptosis.[4][6] These application notes provide detailed protocols for utilizing this compound as a tool to study and inhibit p53 aggregation in a research setting.
Data Presentation
The following tables summarize the quantitative data regarding the experimental use of this compound in studying p53 aggregation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Mutant p53 Target | Concentration | Incubation Time | Assay | Observed Effect |
| Inhibition of Aggregation | pR248W peptide | 25 µM | 10 h | Thioflavin T (ThT) Assay | Inhibition of amyloid formation[4][5] |
| Dissociation of Aggregates | pR248W pre-formed aggregates | 25 µM | Added at 5h | ThT Assay | Dissociation of existing aggregates[7] |
Table 2: Cellular Activity of this compound
| Cell Line | p53 Mutation | Concentration | Incubation Time | Assay | Observed Effect |
| MIA PaCa-2 | R248W | 5 µM | 6 h | Immunofluorescence (ThS) | Dissociation of intracellular aggregates[1][4] |
| MIA PaCa-2 | R248W | 5 µM | 24 h | ChIP-qPCR | Reactivation of p53 transcriptional activity[1][4] |
| MIA PaCa-2 | R248W | 0-10 µM | 24 or 48 h | Cell Viability Assay | Selective cytotoxicity in mutant p53-bearing cells[4][5] |
| Various Cancer Cells | R248W, R248Q, R175H, R273H, Y220C, R280K | Not specified | Not specified | Apoptosis Assay | Selective induction of apoptosis[6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Xenograft | Dosage | Dosing Schedule | Outcome |
| Mice | Mutant p53-bearing tumors | 15 mg/kg | Intraperitoneal injection, every 2 days for 12 doses | Regression of tumors and reduced mutant p53 levels[4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of p53 aggregation and the experimental procedures to study its inhibition by this compound.
Caption: Mutant p53 aggregation pathway and its inhibition by this compound.
Caption: Experimental workflow for studying p53 aggregation inhibitors.
Experimental Protocols
In Vitro p53 Aggregation Assay (Thioflavin T)
This protocol is for monitoring the aggregation of a mutant p53 peptide (e.g., pR248W) in the presence or absence of this compound.
Materials:
-
Mutant p53 peptide (e.g., spanning residues 248-273 with R248W mutation)
-
This compound
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the mutant p53 peptide in an appropriate solvent (e.g., DMSO or water) and determine its concentration.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh stock solution of ThT in assay buffer.
-
In a 96-well plate, set up the following reactions (final volume of 100 µL):
-
Control: 25 µM mutant p53 peptide in assay buffer.
-
Inhibition: 25 µM mutant p53 peptide and 25 µM this compound in assay buffer (co-mixed at the start).
-
Disaggregation: 25 µM mutant p53 peptide in assay buffer. Add 25 µM this compound after a specific incubation time (e.g., 5 hours) when aggregates have formed.
-
Blank: Assay buffer with the same concentration of DMSO as the test wells.
-
-
Add ThT to all wells to a final concentration of 10 µM.
-
Incubate the plate at 37°C in a plate reader with intermittent shaking.
-
Monitor ThT fluorescence (λex/em = 440/480 nm) at regular intervals (e.g., every 5 minutes) for up to 10 hours.
-
Plot fluorescence intensity versus time to generate aggregation kinetic profiles.
Cell Culture and Treatment
This protocol describes the culture of cancer cells with mutant p53 and their treatment with this compound.
Materials:
-
MIA PaCa-2 cells (or other cancer cell line harboring mutant p53)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates/flasks
Procedure:
-
Culture MIA PaCa-2 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in complete growth medium to the desired final concentration (e.g., 5 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6 hours for disaggregation studies, 24 hours for functional assays).
Immunofluorescence Staining for p53 Aggregates
This protocol is for visualizing intracellular p53 aggregates using Thioflavin S (ThS) or specific antibodies.
Materials:
-
Cells grown on coverslips or chamber slides (treated as in Protocol 2)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Thioflavin S (ThS) solution or primary antibody against p53 (e.g., PAb 240 for unfolded p53)
-
Fluorescently labeled secondary antibody (if using a primary antibody)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
For ThS staining: Incubate the cells with ThS solution for 8 minutes.
-
For antibody staining: Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with the primary antibody overnight at 4°C. The next day, wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Quantify the percentage of cells with aggregates.[1]
Western Blot for Soluble and Insoluble p53
This protocol separates soluble and insoluble protein fractions to assess the effect of this compound on p53 aggregate dissociation.
Materials:
-
Treated cells from Protocol 2
-
Cell lysis buffer (e.g., RIPA buffer)
-
Urea (B33335) buffer (for solubilizing insoluble fraction)
-
Protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest the treated cells and lyse them in lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to separate the soluble (supernatant) and insoluble (pellet) fractions.
-
Collect the supernatant (soluble fraction).
-
Wash the pellet with lysis buffer and then resuspend it in urea buffer to solubilize the aggregated proteins (insoluble fraction).
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Load equal amounts of protein from the soluble fractions and equal volumes of the insoluble fractions onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p53.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is to determine if this compound treatment restores the ability of mutant p53 to bind to the promoter regions of its target genes.
Materials:
-
Treated cells from Protocol 2
-
ChIP assay kit
-
Antibody against p53
-
Normal IgG (negative control)
-
Primers for the promoter regions of p53 target genes (e.g., CDKN1A/p21, MDM2, BAX)
-
qPCR instrument and reagents
Procedure:
-
Crosslink proteins to DNA in treated cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Perform immunoprecipitation by incubating the sheared chromatin with an anti-p53 antibody or normal IgG overnight.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks.
-
Purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of p53 target genes.
-
Analyze the data to determine the enrichment of p53 binding at these promoters in this compound-treated cells compared to vehicle-treated cells. An increase in binding indicates restoration of p53 transcriptional activity.[1]
References
- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting p53 pathways: mechanisms, structures and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ADH-6 TFA Intraperitoneal Injection
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of ADH-6 TFA, a tripyridylamide compound that reactivates mutant p53, for preclinical in vivo studies. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
This compound is a small molecule compound designed to target and disrupt the self-assembly of aggregation-prone mutant p53 proteins.[1][2][3] By dissociating these aggregates, this compound can restore the transcriptional activity of p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.[1][2] This makes this compound a promising candidate for cancer therapy. This document outlines the protocol for in vivo administration of this compound via intraperitoneal injection in a mouse xenograft model of pancreatic cancer.
Mechanism of Action: Reactivation of Mutant p53
Mutations in the TP53 gene are among the most common genetic alterations in human cancers. These mutations can lead to the loss of p53's tumor-suppressive functions and, in some cases, a gain of oncogenic functions. This compound functions by binding to mutant p53, thereby restoring its wild-type conformation and reactivating its ability to transactivate target genes. This restored p53 activity triggers downstream signaling pathways that can inhibit tumor growth.
Signaling Pathway of Reactivated p53
Caption: Reactivated p53 signaling pathway.
Experimental Protocol: Intraperitoneal Injection of this compound in a MIA PaCa-2 Xenograft Model
This protocol details the in vivo administration of this compound in an immunodeficient mouse model bearing human pancreatic cancer xenografts (MIA PaCa-2).
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Saline solution (0.9% NaCl), sterile
-
MIA PaCa-2 human pancreatic cancer cell line
-
Immunodeficient mice (e.g., Athymic Nude or NOD/SCID)
-
Matrigel
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% Ethanol
-
Animal handling and restraint equipment
-
Calipers for tumor measurement
Preparation of this compound Injection Solution
Note: The following is a general procedure and may need to be optimized based on the specific batch of this compound and experimental requirements.
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a biological safety cabinet), prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of sterile DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
-
Working Solution Preparation (for a 15 mg/kg dose in a 20g mouse):
-
The final injection volume should be kept low, typically 100-200 µL for a mouse.
-
Calculate the required dose per animal: 15 mg/kg * 0.02 kg = 0.3 mg per mouse.
-
To achieve a final DMSO concentration of 0.02%, a multi-step dilution is required. A common vehicle for IP injections is a co-solvent system of DMSO and saline.
-
From the 10 mg/mL stock, calculate the volume needed for one mouse: 0.3 mg / 10 mg/mL = 0.03 mL or 30 µL.
-
For a final injection volume of 150 µL, the composition would be:
-
30 µL of this compound stock solution (10 mg/mL in DMSO)
-
120 µL of sterile saline (0.9% NaCl)
-
-
Important: To avoid precipitation, add the saline to the DMSO stock solution slowly while vortexing. The final concentration of DMSO in this example is 20%, which may be higher than the desired 0.02% mentioned in one source. To achieve a very low DMSO concentration, a more concentrated initial stock or a different vehicle might be necessary and should be optimized for solubility and tolerability. For a final concentration of 0.02% DMSO, a vehicle such as PEG400 or Tween 80 in saline may be required and should be empirically tested.
-
Prepare the working solution fresh for each day of injection.
-
Xenograft Model Establishment
-
Culture MIA PaCa-2 cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each immunodeficient mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups.
Intraperitoneal Administration
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4][5]
-
Swab the injection site with 70% ethanol.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.[5]
-
Insert a 27-30 gauge needle at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the prepared this compound solution (or vehicle control).
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Treatment Schedule and Monitoring
-
Administer this compound or vehicle control intraperitoneally every 2 days for a total of 12 doses, as described in a previous study.[1]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry for p53, Ki-67, or TUNEL assay).
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo testing.
Data Presentation
The following tables are illustrative examples of how quantitative data from an this compound in vivo study could be presented.
Table 1: In Vivo Efficacy of this compound on MIA PaCa-2 Xenograft Growth
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 125 ± 15 | 1500 ± 150 | - |
| This compound (15 mg/kg) | 128 ± 18 | 600 ± 95 | 60 |
Table 2: Effect of this compound on Apoptosis in MIA PaCa-2 Tumors
| Treatment Group | Percent TUNEL Positive Cells (Mean ± SEM) |
| Vehicle Control | 5 ± 1.5 |
| This compound (15 mg/kg) | 25 ± 4.2 |
Conclusion
This document provides a comprehensive protocol for the intraperitoneal administration of this compound in a preclinical mouse model of pancreatic cancer. The provided methodologies and diagrams are intended to guide researchers in the successful execution of in vivo studies aimed at evaluating the therapeutic potential of this promising mutant p53 reactivating compound. Adherence to proper animal handling and sterile techniques is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistically Weighted Metric to Predict In Vivo Antibody-Receptor Occupancy: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADH-6 TFA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the tumor suppressor protein p53 are prevalent in over 50% of human cancers. Many of these mutations lead to protein misfolding and aggregation, resulting in a loss of tumor suppressor function and a gain of oncogenic activities. The aggregation of mutant p53 is now recognized as a key pathological event and a promising therapeutic target. ADH-6 TFA is a tripyridylamide compound that has been identified as a potent inhibitor of mutant p53 aggregation.[1][2][3][4] Its trifluoroacetate (B77799) (TFA) salt form offers enhanced solubility and stability, making it suitable for use in high-throughput screening (HTS) assays aimed at discovering and characterizing novel anti-cancer therapeutics.[2] this compound acts by abrogating the self-assembly of the mutant p53 core domain, thereby dissociating aggregates and restoring its transcriptional activity, which in turn leads to cell cycle arrest and apoptosis in cancer cells harboring mutant p53.[1][2][3][4][5]
These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and evaluate small molecules, such as this compound, that target mutant p53 aggregation and restore its function.
Signaling Pathway of Mutant p53 Aggregation and Action of this compound
The diagram below illustrates the pathway of mutant p53 aggregation and the mechanism by which this compound intervenes to restore its tumor suppressor function.
Caption: Mutant p53 aggregation pathway and this compound intervention.
Biochemical High-Throughput Screening Assay: Thioflavin T (ThT) Fluorescence
This biochemical assay is designed to identify compounds that inhibit the aggregation of a recombinant mutant p53 protein fragment by monitoring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to amyloid-like aggregates.
Experimental Protocol
1. Reagent Preparation:
- Mutant p53 Core Domain (residues 94-312, e.g., R175H or R248Q): Recombinantly express and purify the protein. Store at -80°C in a suitable buffer (e.g., 25 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5).
- Aggregation Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM DTT, pH 7.0.
- Thioflavin T (ThT) Stock Solution: 1 mM ThT in DMSO. Store protected from light at 4°C.
- This compound (Positive Control): Prepare a 10 mM stock solution in DMSO.
- DMSO (Negative Control): Assay grade.
- Test Compounds: Prepare a 10 mM stock solution in DMSO.
2. Assay Procedure:
- Prepare a working solution of mutant p53 in aggregation buffer at a final concentration of 10 µM.
- In a 384-well, black, clear-bottom plate, add 0.5 µL of test compound, this compound, or DMSO to the appropriate wells.
- Add 25 µL of the 10 µM mutant p53 solution to each well.
- Incubate the plate at 37°C for 4 hours with gentle shaking to induce aggregation.
- Prepare a ThT working solution by diluting the stock to 20 µM in aggregation buffer.
- Add 25 µL of the 20 µM ThT working solution to each well.
- Incubate for 15 minutes at room temperature, protected from light.
- Measure fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))
- Determine the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|
- Plot dose-response curves for hit compounds to determine IC50 values.
Expected Results and Data Presentation
| Parameter | Value |
| Assay Format | 384-well plate |
| Mutant p53 Concentration | 5 µM (final) |
| ThT Concentration | 10 µM (final) |
| Incubation Time | 4 hours |
| Incubation Temperature | 37°C |
| Z'-Factor | > 0.6 |
| Signal-to-Background | > 10-fold |
| This compound IC50 | 2-10 µM |
Cell-Based High-Throughput Screening Assay: p53-Dependent Reporter Gene Activation
This cell-based assay is designed to identify compounds that restore the transcriptional activity of mutant p53 in cancer cells. A luciferase reporter gene under the control of a p53-responsive element is used to quantify p53 activity.
Experimental Protocol
1. Cell Line and Reagents:
- Cell Line: A human cancer cell line endogenously expressing a p53 mutation (e.g., MIA PaCa-2 with R248W) and stably transfected with a p53-responsive luciferase reporter construct (e.g., pG13-luc).
- Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).
- This compound (Positive Control): 10 mM stock in DMSO.
- DMSO (Negative Control): Assay grade.
- Test Compounds: 10 mM stock in DMSO.
- Luciferase Assay Reagent: Commercially available kit (e.g., Bright-Glo™).
2. Assay Procedure:
- Seed the reporter cell line in a 384-well, white, solid-bottom plate at a density of 5,000 cells per well in 40 µL of medium.
- Incubate for 24 hours at 37°C, 5% CO2.
- Using a liquid handler, add 100 nL of test compounds, this compound, or DMSO to the wells.
- Incubate for an additional 24 hours.
- Equilibrate the plate to room temperature.
- Add 20 µL of luciferase assay reagent to each well.
- Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Calculate the fold activation for each compound: Fold Activation = Signal_compound / Mean_Signal_neg_control
- Determine the Z'-factor for assay quality.
- Plot dose-response curves for hit compounds to determine EC50 values.
Expected Results and Data Presentation
| Parameter | Value |
| Assay Format | 384-well plate |
| Cell Density | 5,000 cells/well |
| Incubation Time | 24 hours |
| Z'-Factor | > 0.5 |
| Signal-to-Background | > 5-fold |
| This compound EC50 | 1-5 µM |
HTS Assay Workflow
The following diagram outlines the general workflow for a high-throughput screening campaign to identify inhibitors of mutant p53 aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assay: PubChem BioAssay. qHTS assay for re-activators of p53 using a Luc reporter: Hit Validation. (Class of assay: confirmatory) (CHEMBL2114753) - ChEMBL [ebi.ac.uk]
- 3. iris.unito.it [iris.unito.it]
- 4. A Robust and Scalable High-Throughput Compatible Assay for Screening Amyloid-β-Binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.stat.duke.edu [www2.stat.duke.edu]
Application Note: Quantitative Analysis of ADH-6 TFA
Introduction
ADH-6 is a novel tripyridylamide compound that has demonstrated potential as an anti-cancer agent.[1] It functions by abrogating the self-assembly of aggregation-prone mutant p53, thereby restoring its tumor suppressor activity, which leads to cell cycle arrest and apoptosis in cancer cells.[1] In drug development, ADH-6 is often synthesized and purified as a trifluoroacetate (B77799) (TFA) salt (ADH-6 TFA) to improve its solubility and stability.[1]
Trifluoroacetic acid (TFA) is widely used as an ion-pairing agent in reversed-phase chromatography for purification and as a cleavage agent in solid-phase synthesis.[2][3] Consequently, the final active pharmaceutical ingredient (API) is often a TFA salt. Accurate and precise quantification of both the active molecule (ADH-6) and its TFA counter-ion is critical for several reasons:
-
Accurate Dosage: To ensure the correct amount of the active moiety is administered, the total mass must account for the TFA counter-ion.[4]
-
Safety: While essential for synthesis and purification, residual TFA can be toxic and may interfere with biological assays.[2][5]
-
Regulatory Compliance: Regulatory bodies require accurate characterization and quantification of all components of a drug substance, including counter-ions.
This application note provides detailed protocols for the quantitative analysis of ADH-6 and its TFA counter-ion using three distinct analytical methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: For the quantification of the ADH-6 active moiety in a drug substance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the sensitive quantification of ADH-6 in biological matrices such as plasma, essential for pharmacokinetic (PK) studies.
-
Ion Chromatography (IC) with Suppressed Conductivity Detection: For the specific quantification of the trifluoroacetate (TFA) counter-ion.
These methods are designed for use by researchers, scientists, and drug development professionals to ensure the quality, consistency, and safety of this compound.
Method 1: Quantification of ADH-6 by RP-HPLC-UV
Principle
Reversed-phase HPLC separates molecules based on their hydrophobicity.[6][7] The analyte, ADH-6, is introduced into a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase.[8][9] By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), ADH-6 is eluted and detected by a UV detector at a wavelength where it strongly absorbs light.[10] Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Ultrapure Water (18.2 MΩ·cm)
2.2.2. Instrument and Conditions
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA (v/v) in Ultrapure Water |
| Mobile Phase B | 0.1% TFA (v/v) in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 22.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (or determined λmax of ADH-6) |
| Run Time | 25 minutes |
2.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) ACN:Water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with 50:50 ACN:Water.
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the this compound drug substance, dissolve, and dilute in 50:50 ACN:Water to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2.2.4. Data Analysis
-
Generate a calibration curve by plotting the peak area of ADH-6 against the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of ADH-6 in the sample solution using the regression equation from the calibration curve.
Data Presentation: Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram
Caption: Workflow for ADH-6 quantification by RP-HPLC-UV.
Method 2: Quantification of ADH-6 in Plasma by LC-MS/MS
Principle
LC-MS/MS provides high sensitivity and selectivity for quantifying analytes in complex biological matrices like plasma.[11][12] The method involves chromatographic separation by HPLC followed by detection using a tandem mass spectrometer.[13] After ionization of the analyte (e.g., by electrospray ionization - ESI), a specific precursor ion (parent ion) of ADH-6 is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion (daughter ion) is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces matrix interference and allows for very low limits of quantification.[14] An internal standard (IS), typically a stable isotope-labeled version of the analyte, is used to correct for matrix effects and variability in sample processing.[15]
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound Reference Standard
-
Stable Isotope-Labeled ADH-6 (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade, with 0.1% Formic Acid
-
Ultrapure Water with 0.1% Formic Acid (FA)
-
Control Human Plasma (K2-EDTA)
3.2.2. Instrument and Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with ESI source |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for ADH-6 elution (e.g., 5-95% B over 3 min) |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | ADH-6: Determine precursor > product ion |
| IS: Determine precursor > product ion | |
| Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
3.2.3. Sample Preparation (Protein Precipitation)
-
Standard/QC Preparation: Spike control plasma with known amounts of ADH-6 to prepare calibration standards (e.g., 0.1-100 ng/mL) and quality control (QC) samples.
-
Sample Processing: a. Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 10 µL of Internal Standard working solution (e.g., 50 ng/mL in 50% MeOH). c. Add 200 µL of cold ACN (protein precipitation solvent). d. Vortex for 1 minute to precipitate proteins. e. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. f. Transfer the supernatant to an HPLC vial for analysis.
3.2.4. Data Analysis
-
Integrate the peak areas for both the ADH-6 and the Internal Standard MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of ADH-6) / (Peak Area of IS).
-
Generate a calibration curve by plotting the PAR against the nominal concentration of the standards.
-
Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.
-
Quantify ADH-6 in QC and unknown samples using the regression equation.
Data Presentation: Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quant. (LLOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 80% |
Workflow Diagram
Caption: Bioanalytical workflow for ADH-6 in plasma by LC-MS/MS.
Method 3: Quantification of TFA Counter-Ion by Ion Chromatography
Principle
Ion Chromatography (IC) with suppressed conductivity detection is a powerful technique for the determination of ionic species.[16] It is the preferred method for quantifying residual TFA in pharmaceutical products.[2][5] The sample is injected into an ion-exchange column (anion-exchange for TFA) which separates ions based on their affinity for the stationary phase. After separation, a suppressor column chemically reduces the conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions, which are then detected by a conductivity detector.[17] Quantification is achieved by comparing the peak area of TFA in the sample to a calibration curve generated from TFA standards.[18]
Experimental Protocol
4.2.1. Materials and Reagents
-
Trifluoroacetic Acid, ACS grade or higher
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ultrapure Water (18.2 MΩ·cm)
4.2.2. Instrument and Conditions
| Parameter | Condition |
| IC System | IC pump, Autosampler, Anion-exchange column, Suppressor, Conductivity Detector |
| Column | High-capacity anion-exchange column (e.g., Thermo Scientific™ IonPac™ AS18) |
| Eluent | 22-28 mM Potassium Hydroxide (KOH) generated by an RFIC system, or a Sodium Carbonate/Bicarbonate buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 25 µL |
| Detection | Suppressed Conductivity |
| Suppressor | Anion Self-Regenerating Suppressor (e.g., ASRS™) |
| Run Time | 15 minutes |
4.2.3. Standard and Sample Preparation
-
TFA Stock Standard (1000 ppm): Prepare by dissolving 0.100 g of TFA in 100 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 ppm) by serial dilution of the stock solution with ultrapure water.
-
Sample Solution: Accurately weigh a known amount of this compound drug substance and dissolve it in ultrapure water to a concentration where the expected TFA content falls within the calibration range (e.g., 1 mg/mL).
-
Filter all solutions through a 0.45 µm IC-certified syringe filter.
4.2.4. Data Analysis
-
Generate a calibration curve by plotting the TFA peak area against the concentration of the standards.
-
Perform a linear regression analysis (r² should be ≥ 0.998).
-
Determine the concentration (ppm or µg/mL) of TFA in the sample solution from the calibration curve.
-
Calculate the weight percentage (% w/w) of TFA in the original solid sample.
Data Presentation: Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10 ppm (r² > 0.998) |
| Method Detection Limit (MDL) | < 90 ng/mL (ppb)[16] |
| Precision (%RSD) | < 5%[19] |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram
Caption: Workflow for TFA counter-ion quantification by IC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. Determination of Counterions (Anions) by Ion Chromatography : Shimadzu (Deutschland) [shimadzu.de]
- 4. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 小分子高效液相色谱 [sigmaaldrich.com]
- 9. ionsource.com [ionsource.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 12. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for ADH-6 TFA-Induced Apoptosis in p53 Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to the expression of a mutant p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic properties. A common feature of many p53 mutants is their propensity to misfold and form amyloid-like aggregates within cancer cells, further contributing to their loss of function. ADH-6 Trifluoroacetate (TFA) is a small molecule inhibitor designed to target and disrupt these mutant p53 aggregates. By dissociating these aggregates, ADH-6 TFA aims to restore the wild-type conformation and transcriptional activity of p53, thereby re-initiating downstream tumor-suppressive pathways, including cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of the mechanism of this compound and detailed protocols for its application in cancer research.
Mechanism of Action
This compound functions by directly interacting with the aggregation-prone regions of the mutant p53 protein. This interaction prevents the self-assembly of mutant p53 into inactive aggregates and can also dissociate pre-formed aggregates.[1] The restoration of a more native p53 conformation allows for the recovery of its DNA-binding ability and transcriptional functions. Consequently, re-activated p53 can upregulate the expression of its target genes, such as p21, Noxa, and BAX, which are critical mediators of cell cycle arrest and apoptosis.[2] The release of p63 and p73 from sequestration within mutant p53 aggregates may also contribute to the restoration of tumor-suppressive pathways.[3] This ultimately leads to the selective induction of apoptosis in cancer cells harboring p53 mutations.
Data Presentation
Table 1: Effect of this compound on the Viability of Cancer Cell Lines
| Cell Line | p53 Status | Concentration of this compound (µM) | Incubation Time (h) | % Cell Viability (relative to control) |
| MIA PaCa-2 | Mutant (R248W) | 2.5 | 24 | ~70% |
| 5 | 24 | ~50% | ||
| 10 | 24 | ~30% | ||
| 2.5 | 48 | ~40% | ||
| 5 | 48 | ~20% | ||
| 10 | 48 | ~10% | ||
| SK-BR-3 | Mutant (R175H) | 2.5 | 24 | ~80% |
| 5 | 24 | ~60% | ||
| 10 | 24 | ~40% | ||
| 2.5 | 48 | ~50% | ||
| 5 | 48 | ~30% | ||
| 10 | 48 | ~20% | ||
| MCF-7 | Wild-Type | 2.5 - 10 | 24 / 48 | No significant effect |
| Saos-2 | Null | 2.5 - 10 | 24 / 48 | No significant effect |
| Saos-2 (transfected with p53 R248W) | Mutant (R248W) | 2.5 | 24 | ~75% |
| 5 | 24 | ~55% | ||
| 10 | 24 | ~35% | ||
| Saos-2 (transfected with p53 R175H) | Mutant (R175H) | 2.5 | 48 | ~45% |
| 5 | 48 | ~25% | ||
| 10 | 48 | ~15% |
Data is estimated from graphical representations in the source material and should be considered illustrative.
Table 2: Effect of this compound on Mutant p53 Aggregation and Apoptosis
| Cell Line | p53 Status | Treatment | Outcome |
| MIA PaCa-2 | Mutant (R248W) | 5 µM this compound for 6h | Reduction in Thioflavin S-positive cells to ~30% of control.[2] |
| MIA PaCa-2 | Mutant (R248W) | 5 µM this compound for 24h | Significant increase in early and late apoptotic cells as measured by Annexin V/PI staining. |
Mandatory Visualizations
References
- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Recommended Storage and Handling Protocols for ADH-6 TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and use of ADH-6 trifluoroacetate (B77799) (TFA) stock solutions to ensure compound integrity and experimental reproducibility. ADH-6 is a tripyridylamide compound that targets and dissociates mutant p53 aggregates in cancer cells, restoring its transcriptional activity and inducing apoptosis.[1] Adherence to these guidelines is critical for researchers investigating its potential as an anti-cancer agent.
Data Presentation: Storage Conditions and Stability
Proper storage of ADH-6 TFA is crucial to maintain its stability and efficacy. The following table summarizes the recommended storage conditions for both lyophilized powder and reconstituted stock solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Keep container tightly sealed and protected from moisture. |
| Stock Solution | -80°C | Up to 6 months | Store in single-use aliquots to prevent freeze-thaw cycles. Keep sealed and away from moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Store in single-use aliquots. Recommended for shorter-term storage. Keep sealed and away from moisture.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the reconstitution of lyophilized this compound powder to create a stock solution for use in in vitro experiments.
Materials:
-
This compound lyophilized powder
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture, which can degrade the compound.
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is collected at the bottom.
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Recap the vial and gently vortex or sonicate at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of this compound on adherent cancer cell lines bearing mutant p53.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, which harbors a p53 mutation)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is crucial to perform a serial dilution to avoid precipitation. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, then further dilute in culture medium.
-
Suggested final concentrations for this compound range from 0 to 10 µM.[1]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Visualizations
The following diagrams illustrate the recommended workflows for storing this compound stock solutions and for performing a typical cell viability experiment.
References
Application Notes and Protocols: ADH-6 TFA in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-6 TFA is a tripyridylamide compound designed to target and dissociate mutant p53 protein aggregates within cancer cells.[1] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to the accumulation of misfolded p53 protein that not only loses its tumor-suppressive functions but can also gain oncogenic activities.[2] this compound abrogates the self-assembly of the mutant p53 core domain, thereby restoring its transcriptional activity, which can lead to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1]
The restoration of p53 function presents a highly targeted approach to cancer therapy.[3][4][5] By reactivating the p53 pathway, cancer cells become more susceptible to the cytotoxic effects of conventional chemotherapy agents. This document outlines potential synergistic combinations of this compound with standard chemotherapy drugs and provides detailed protocols for their preclinical evaluation.
Rationale for Combination Therapy
Tumors with mutant p53 are often more resistant to conventional chemotherapy.[5] Restoring wild-type p53 function with agents like this compound can potentially sensitize these resistant tumors to DNA-damaging agents and other cytotoxic drugs. The re-established p53 signaling can lower the threshold for apoptosis, making the combination more effective than either agent alone.
Recent preclinical studies have demonstrated the synergistic effect of combining agents that target vulnerabilities in p53-mutant cancers. For instance, the combination of a thymidine (B127349) analog (trifluridine) with a PARP inhibitor has shown significant efficacy in p53-mutated colorectal and pancreatic cancers, as well as in acute myeloid leukemia (AML).[6][7] This strategy exploits the fact that p53-mutant cells, when treated with trifluridine, accumulate single-strand DNA breaks; subsequent PARP inhibition prevents the repair of these breaks, leading to catastrophic double-strand breaks and cell death.[7]
This principle supports the exploration of this compound in combination with agents that induce DNA damage or interfere with DNA replication, creating a synthetic lethal scenario in p53-mutant cancer cells.
Proposed Chemotherapy Combinations
Based on the mechanism of action of this compound, the following classes of chemotherapy agents are proposed for combination studies:
-
Platinum-Based Agents (e.g., Cisplatin, Carboplatin): These agents induce DNA crosslinks, leading to DNA damage and triggering apoptosis. In cells with restored p53 function, the apoptotic signaling in response to this DNA damage is expected to be significantly enhanced.
-
PARP Inhibitors (e.g., Olaparib, Talazoparib): As demonstrated in recent studies with other p53-targeting combinations, inhibiting the PARP-mediated DNA repair pathway in conjunction with p53 reactivation could be highly synergistic, especially in cancers with underlying DNA repair deficiencies.[6][7]
-
Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide): These drugs create DNA strand breaks by inhibiting topoisomerase enzymes. The restored p53 function can effectively sense this damage and initiate a robust apoptotic response.
-
Antimetabolites (e.g., Gemcitabine, 5-Fluorouracil): These agents interfere with DNA synthesis. The resulting cellular stress and replication errors can be amplified by a functional p53 pathway, leading to enhanced cell cycle arrest and apoptosis.
Data Presentation: Quantitative Analysis of Drug Synergy
The following tables should be used to structure and present the quantitative data obtained from the experimental protocols outlined below.
Table 1: Single Agent IC50 Values
| Cell Line (p53 status) | This compound IC50 (µM) | Chemotherapy Agent IC50 (µM) |
| MIA PaCa-2 (R248W) | ||
| PANC-1 (R273H) | ||
| A549 (wild-type) | ||
| HCT116 (wild-type) |
Table 2: Combination Index (CI) Values for Synergy Determination
The Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
| Cell Line | Drug Combination (Ratio) | Fa (Fraction Affected) | Combination Index (CI) | Synergy/Antagonism |
| MIA PaCa-2 | This compound + Cisplatin (1:1) | 0.50 | ||
| MIA PaCa-2 | This compound + Cisplatin (1:1) | 0.75 | ||
| MIA PaCa-2 | This compound + Cisplatin (1:1) | 0.90 | ||
| PANC-1 | This compound + Cisplatin (1:1) | 0.50 | ||
| PANC-1 | This compound + Cisplatin (1:1) | 0.75 | ||
| PANC-1 | This compound + Cisplatin (1:1) | 0.90 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with a selected chemotherapy agent, and to quantify the synergy of the combination.
Materials:
-
Cancer cell lines with mutant p53 (e.g., MIA PaCa-2, PANC-1) and wild-type p53 (e.g., A549, HCT116)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, stock solution in saline or appropriate solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT assay
-
Plate reader (luminometer or spectrophotometer)
-
CompuSyn software or similar for CI calculation
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. For combination studies, prepare mixtures at a constant molar ratio (e.g., 1:1, 1:2, 2:1 based on individual IC50 values).
-
Treatment:
-
Single Agent: Add 100 µL of the diluted single agents to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Combination: Add 100 µL of the drug combination mixtures to the respective wells.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells (set to 100% viability).
-
Calculate the IC50 values for each single agent using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
For combination data, use CompuSyn software to calculate the Combination Index (CI) for different fractions of affected cells (Fa).
-
Protocol 2: Western Blot Analysis of Apoptosis and p53 Pathway Activation
Objective: To investigate the molecular mechanism of the synergistic interaction by assessing the activation of the p53 pathway and downstream apoptotic markers.
Materials:
-
6-well cell culture plates
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Primary antibodies: anti-p53, anti-p21, anti-Bax, anti-PARP (full-length and cleaved), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., MIA PaCa-2) in 6-well plates. Once they reach 70-80% confluency, treat them with this compound alone, the chemotherapy agent alone, and the combination at synergistic concentrations (e.g., IC50 or sub-IC50 concentrations) for 24 hours. Include a vehicle control.
-
Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in the expression levels of p53, its transcriptional target p21, the pro-apoptotic protein Bax, and the cleavage of PARP as an indicator of apoptosis. Normalize band intensities to the β-actin loading control.
Mandatory Visualizations
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Caption: Experimental workflow for evaluating this compound combination therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoring p53 tumor suppressor activity as an anticancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Roswell Park Study First to Show Two-Drug Combination Selectively Targets p53-Mutant Cancers | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. researchgate.net [researchgate.net]
Application of ADH-6 TFA in Pancreatic Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ADH-6 TFA in pancreatic cancer research. This compound is a novel tripyridylamide compound that has demonstrated significant potential as an anti-cancer agent, particularly in cancers harboring mutations in the p53 tumor suppressor gene, a common feature in pancreatic cancer.
Mechanism of Action
This compound functions by targeting and disrupting the aggregation of mutant p53 protein.[1][2] Many p53 mutations lead to protein misfolding and aggregation into inactive, amyloid-like structures within cancer cells.[2] this compound abrogates the self-assembly of the aggregation-prone subdomain of the mutant p53 DNA-binding domain (DBD).[1][2] By dissociating these aggregates, this compound restores the transcriptional activity of the p53 protein.[1][2] This reactivation of p53's tumor suppressor function triggers downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Signaling Pathway of this compound in Mutant p53 Reactivation
The following diagram illustrates the proposed signaling pathway of this compound in pancreatic cancer cells with mutant p53.
Caption: this compound restores mutant p53 function, leading to apoptosis.
Experimental Data
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound in the context of pancreatic cancer.
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Time | Result | Reference |
| MIA PaCa-2 (mutant p53 R248W) | Cytotoxicity | 0-10 µM | 24 or 48 h | Selective cytotoxicity in mutant p53-bearing cells | [1] |
| MIA PaCa-2 (mutant p53 R248W) | Mutant p53 Aggregate Dissociation | 5 µM | 6 h | Dissociation of intracellular mutant p53 aggregates | [1] |
| Mutant pR248W | Aggregation Inhibition (Dot Blot) | 25 µM | 10 h | Inhibition of pR248W aggregation | [1] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Protocol | Result | Reference |
| Xenograft | Mutant p53-bearing tumors | 15 mg/kg, intraperitoneal injection, every 2 days for a total of 12 doses | Regression of tumors, reduced tumor growth compared to control, and reduced mutant p53 levels | [1] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells, which harbor a mutant p53 (R248W).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the culture medium to the desired final concentrations.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on the viability of pancreatic cancer cells.
-
Workflow:
Caption: Workflow for determining cell viability with an MTT assay.
-
Procedure:
-
Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 24 or 48 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mutant p53 Aggregation Assay (Dot Blot)
This protocol is used to assess the ability of this compound to inhibit the aggregation of mutant p53.
-
Workflow:
Caption: A streamlined workflow for performing a dot blot assay.
-
Procedure:
-
Prepare purified mutant p53 protein (e.g., pR248W).
-
Incubate the protein with this compound (e.g., 25 µM) or a vehicle control for a specified time (e.g., 10 hours) under aggregation-promoting conditions.
-
Spot 2 µL of each sample onto a nitrocellulose membrane.
-
Allow the membrane to dry completely.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p53 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the dots corresponds to the amount of aggregated protein.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Procedure:
-
Seed MIA PaCa-2 cells in 6-well plates and treat with this compound (e.g., 5 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Pancreatic Cancer Xenograft Model
This protocol outlines the steps to evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Workflow:
Caption: Key steps for an in vivo pancreatic cancer xenograft study.
-
Procedure:
-
Subcutaneously inject approximately 5 x 10^6 MIA PaCa-2 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via intraperitoneal injection at a dose of 15 mg/kg every two days for a total of 12 doses. The control group should receive a vehicle control (e.g., saline).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for p53 levels).
-
Conclusion
This compound represents a promising therapeutic agent for pancreatic cancer, particularly for tumors with mutant p53. Its ability to restore the tumor suppressor function of p53 offers a targeted approach to induce cancer cell death. The protocols and data presented here provide a comprehensive guide for researchers to investigate the potential of this compound in preclinical pancreatic cancer models.
References
Troubleshooting & Optimization
ADH-6 TFA low efficacy in vivo troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vivo efficacy with ADH-6 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tripyridylamide compound designed to counteract the effects of mutant p53 proteins in cancer cells.[1] Its mechanism of action involves abrogating the self-assembly of the aggregation-prone subdomain of mutant p53. By targeting and dissociating these mutant p53 aggregates, this compound aims to restore the normal transcriptional activity of p53, which can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What is the significance of the "TFA" in this compound?
A2: TFA stands for trifluoroacetic acid. It is often used as a counter-ion in the purification of synthetic compounds, including peptides and small molecules, through methods like high-performance liquid chromatography (HPLC).[2][3] Therefore, this compound is the trifluoroacetate (B77799) salt of the active compound ADH-6. It is important to be aware that TFA itself can sometimes have biological effects, although this is more commonly a concern in in vitro studies at high concentrations.[3]
Q3: What is a typical in vivo administration route and dosage for this compound mentioned in the literature?
A3: One study describes the administration of this compound via intraperitoneal injection at a dose of 15 mg/kg, given every two days for a total of 12 doses.[1] This regimen was reported to cause regression of tumors bearing mutant p53.[1]
Troubleshooting Guide for Low In Vivo Efficacy
Compound Formulation and Stability
Q4: My this compound formulation appears cloudy or precipitated. What should I do?
A4: Cloudiness or precipitation indicates poor solubility or stability of the compound in your chosen vehicle. This can significantly reduce the effective dose delivered to the animal.
-
Troubleshooting Steps:
-
Check Vehicle Compatibility: Ensure the vehicle is appropriate for this compound. The choice of solvent is critical for stability.[4]
-
pH Adjustment: The pH of the formulation can impact the solubility and stability of a compound.[5][6] Consider adjusting the pH of your vehicle.
-
Use of Excipients: The addition of stabilizing excipients may be necessary.[5]
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize degradation.[6]
-
Q5: How can I assess the stability of my this compound formulation?
A5: It is crucial to ensure that this compound is stable in the formulation under the conditions of your experiment.
-
Recommended Actions:
-
Analytical Chemistry: Use techniques like HPLC to analyze the purity and concentration of this compound in your formulation immediately after preparation and after a time period equivalent to the duration of your experiment.
-
Forced Degradation Study: Expose the formulation to stress conditions (e.g., elevated temperature, light) to understand its degradation profile.
-
In Vivo Administration and Protocol
Q6: I am observing limited or no tumor regression with this compound. Could my administration technique be the issue?
A6: Improper administration can lead to a significant reduction in the bioavailability of the compound.
-
Troubleshooting Steps for Intraperitoneal (IP) Injection:
-
Injection Site: Ensure you are injecting into the lower abdominal quadrant, avoiding the midline to prevent puncturing the bladder or cecum.[5]
-
Needle Gauge and Length: Use an appropriate needle size for the animal model to ensure proper delivery into the peritoneal cavity.
-
Injection Volume: The volume of the injection should be appropriate for the size of the animal to avoid discomfort and potential leakage from the injection site.
-
-
Troubleshooting Steps for Other Routes (e.g., Intravenous, Subcutaneous):
-
Intravenous (IV): For tail vein injections, ensure the needle is correctly placed within the vein. Resistance during injection or the formation of a bleb indicates an unsuccessful attempt.[5]
-
Subcutaneous (SC): Form a "tent" of skin and inject at the base, parallel to the animal's back. Gently massaging the area can help with dispersal.[5]
-
Pharmacokinetics and Bioavailability
Q7: How do I know if this compound is reaching the tumor at sufficient concentrations?
A7: Low bioavailability and rapid clearance are common challenges for therapeutic compounds, including peptides and small molecules.[7][8][9]
-
Recommended Experiments:
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine the concentration of this compound in the plasma and tumor tissue over time after administration. This will reveal its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Dose-Response Study: Perform a dose-escalation study to determine if a higher dose of this compound is required to achieve a therapeutic effect.
-
Q8: Could the short half-life of this compound be the reason for low efficacy?
A8: Many therapeutic compounds are subject to rapid degradation or clearance in vivo, resulting in a short half-life and reduced therapeutic efficacy.[8]
-
Strategies to Address Short Half-Life:
-
Modified Dosing Regimen: Increase the frequency of administration based on PK data.
-
Alternative Formulations: Consider developing a sustained-release formulation to maintain therapeutic concentrations over a longer period.[7]
-
Chemical Modification: While more complex, chemical modifications to the ADH-6 compound itself could be explored to enhance its stability and half-life.[10]
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters for this compound in Different Formulations
| Formulation Vehicle | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Saline | IP | 15 | Data | Data | Data | Data |
| Saline + 5% DMSO | IP | 15 | Data | Data | Data | Data |
| 10% Solutol in Saline | IV | 10 | Data | Data | Data | Data |
This table is a template. Researchers should populate it with their experimental data.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells bearing a p53 mutation (e.g., MIA PaCa-2) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups.
-
Vehicle Control Group: Administer the formulation vehicle alone.
-
This compound Treatment Group: Administer this compound at the desired dose and schedule (e.g., 15 mg/kg, IP, every other day).[1]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, Western blot for p53 target genes).
-
Visualizations
Caption: Signaling pathway of this compound in mutant p53 cancer cells.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pepamino.com [pepamino.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Support Center: Troubleshooting Inconsistent Results with ADH-6 TFA Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in experiments involving ADH-6 TFA, a tripyridylamide compound designed to abrogate mutant p53 aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: ADH-6 is a tripyridylamide compound that functions as a small molecule inhibitor of mutant p53 protein aggregation.[1] It is often supplied as a trifluoroacetate (B77799) (TFA) salt. Its mechanism involves binding to the aggregation-prone regions of mutant p53, preventing self-assembly into non-functional amyloid-like structures. By disaggregating these toxic aggregates, ADH-6 can restore the transcriptional activity of mutant p53, leading to the reactivation of tumor suppressor pathways, which can induce cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1][2]
Q2: What are the common causes of inconsistent results in my cell-based assays with this compound?
A2: Inconsistent results in cell-based assays using this compound can stem from several factors:
-
TFA Counter-ion Effects: The trifluoroacetic acid (TFA) salt form of the compound can significantly impact experimental outcomes. TFA itself can be cytotoxic or, conversely, stimulate cell proliferation, leading to high variability.[3][4] It is crucial to run appropriate vehicle controls containing TFA at concentrations equivalent to those in your experimental wells.
-
Compound Solubility and Stability: Like many small molecules, ADH-6 may have limited aqueous solubility. Improper dissolution or precipitation during the experiment can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay medium. Also, be mindful of the compound's stability in solution over time and under different storage conditions.
-
Cell Line Variability: The effect of ADH-6 is dependent on the presence of aggregation-prone mutant p53. Different cancer cell lines express different p53 mutations with varying tendencies to aggregate, which will influence the efficacy of the compound.
-
Assay-Specific Variability: Inconsistencies can arise from the assays themselves. For instance, in aggregation assays like the Thioflavin T (ThT) assay, factors such as incubation time, temperature, and reagent quality can affect the results. In cell viability assays like the MTT assay, cell density, metabolic activity, and incubation times are critical parameters.
Q3: How can I be sure that the observed effects are due to ADH-6 and not the TFA salt?
A3: To dissect the effects of ADH-6 from its TFA counter-ion, consider the following controls:
-
Vehicle Control: Always include a vehicle control in your experiments. This should be the solvent used to dissolve the this compound (e.g., DMSO) diluted to the same final concentration in the cell culture medium as in your experimental wells.
-
TFA Salt Control: To specifically test for the effect of the TFA salt, you can prepare a solution of a simple TFA salt (e.g., sodium trifluoroacetate) at the same molar concentration as the TFA in your this compound treatment and observe its effect on the cells.
-
Alternative Salt Form: If available, using an alternative salt form of ADH-6 (e.g., hydrochloride salt) can help confirm that the observed biological activity is attributable to the ADH-6 molecule itself and not the counter-ion.[4]
Troubleshooting Guides
Issue 1: High variability in Thioflavin T (ThT) aggregation assays.
The Thioflavin T (ThT) assay is a common method to monitor protein aggregation. High variability in this assay can obscure the inhibitory effect of ADH-6.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Monomer Preparation | Ensure that the initial mutant p53 protein solution is monomeric and free of pre-existing aggregates. This can be achieved by size-exclusion chromatography or by dissolving the lyophilized protein in a strong denaturant like 6M guanidinium (B1211019) chloride followed by rapid dilution into the assay buffer. |
| Reagent Quality and Preparation | Use high-purity ThT. Prepare the ThT stock solution fresh and filter it before use to remove any particulates. Protect the ThT solution from light. |
| Assay Conditions | Optimize and standardize assay conditions such as temperature, pH, ionic strength, and agitation. Even minor variations in these parameters can significantly affect aggregation kinetics. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent concentrations of protein, ADH-6, and ThT in each well. |
| Plate Effects | Be aware of potential "edge effects" in multi-well plates. It is recommended to not use the outer wells of the plate for samples and instead fill them with buffer or media to create a more uniform environment for the inner wells. |
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, MTS).
Cell viability assays are crucial for assessing the cytotoxic effects of ADH-6 on cancer cells.
| Potential Cause | Troubleshooting Steps |
| TFA-induced Cytotoxicity or Proliferation | As mentioned in the FAQs, the TFA salt can have a direct impact on cell viability.[3][4] Always include a TFA salt control to account for these effects. |
| Cell Seeding Density | The initial number of cells seeded per well can significantly affect the results of viability assays. Optimize the seeding density for each cell line to ensure that the cells are in the exponential growth phase during the assay. |
| Inconsistent Treatment Duration | The duration of exposure to this compound will influence the observed effect. Standardize the incubation time across all experiments. |
| Metabolic Activity of Cells | Assays like MTT and MTS measure metabolic activity, which is used as a proxy for cell viability. Changes in cellular metabolism that are independent of cell death can affect the results. Consider using a complementary assay that measures a different aspect of cell death, such as a membrane integrity assay (e.g., LDH release) or an apoptosis assay (e.g., caspase activity). |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by the solubilizing agent. Incomplete solubilization will lead to underestimation of cell viability. Gently mix the plate after adding the solubilization buffer. |
Data Presentation
Table 1: Effect of ADH-6 on the Viability of Cancer Cell Lines with Different p53 Status.
This table summarizes the dose-dependent effect of ADH-6 on the viability of various cancer cell lines after 48 hours of treatment, as measured by the MTS assay.
| Cell Line | p53 Status | ADH-6 Concentration (µM) | % Cell Viability (Mean ± SD) |
| MIA PaCa-2 | Mutant (R248W) | 2.5 | 75 ± 5 |
| 5.0 | 45 ± 6 | ||
| 10.0 | 20 ± 4 | ||
| SK-BR-3 | Mutant (R175H) | 2.5 | 80 ± 7 |
| 5.0 | 50 ± 8 | ||
| 10.0 | 25 ± 5 | ||
| MCF-7 | Wild-Type | 10.0 | 95 ± 4 |
| Saos-2 | p53-null | 10.0 | 98 ± 3 |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Screening ADH-6 against Mutant p53 Aggregation
Objective: To monitor the kinetics of mutant p53 aggregation in the presence and absence of ADH-6.
Materials:
-
Purified recombinant mutant p53 protein (e.g., R248W)
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a monomeric solution of mutant p53: Dissolve the lyophilized mutant p53 protein in the assay buffer to a final concentration of 10 µM. Ensure the protein is monomeric by a suitable method (e.g., size-exclusion chromatography).
-
Prepare ADH-6 solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations.
-
Prepare ThT working solution: Prepare a 25 µM ThT working solution in the assay buffer.
-
Set up the assay plate:
-
Control wells: Add 50 µL of the mutant p53 solution and 50 µL of the assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Inhibitor wells: Add 50 µL of the mutant p53 solution and 50 µL of the ADH-6 dilutions.
-
Blank wells: Add 100 µL of the assay buffer with DMSO.
-
-
Initiate the aggregation reaction: Place the plate in the plate reader pre-set to 37°C.
-
Monitor fluorescence: Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24 hours). Shake the plate briefly before each reading.
-
Data analysis: Subtract the blank fluorescence from all readings. Plot the fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of ADH-6 can be quantified by comparing the lag time and the maximum fluorescence intensity of the inhibitor-treated samples to the control.
Protocol 2: MTT Assay for Assessing the Cytotoxicity of this compound
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.
Mandatory Visualizations
Caption: The p53 signaling pathway and the inhibitory action of this compound on mutant p53 aggregation.
References
Technical Support Center: ADH-6 TFA Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for investigating the off-target effects of ADH-6 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tripyridylamide compound supplied with a trifluoroacetate (B77799) (TFA) counterion. Its primary on-target effect is the disruption of protein aggregation. Specifically, ADH-6 abrogates the self-assembly of the mutant p53 protein's DNA binding domain (DBD). By targeting and dissociating these mutant p53 aggregates within cancer cells, ADH-6 can restore the transcriptional activity of p53, leading to the induction of cell cycle arrest and apoptosis in cells harboring these mutations.[1]
Q2: Why is it critical to investigate the off-target effects of this compound?
A2: Characterizing off-target effects is crucial for several reasons:
-
Data Integrity: Unidentified off-target interactions can lead to the misinterpretation of experimental results, potentially attributing a biological effect to the on-target activity (p53 reactivation) when it is, in fact, caused by an unintended molecular interaction.[2]
-
Safety and Toxicity Assessment: For therapeutic development, off-target effects are a primary cause of adverse drug reactions and toxicity.[2] Identifying these interactions early is essential for a comprehensive safety profile.
-
Mechanism Clarification: A complete understanding of this compound's interaction profile helps to clarify its full mechanism of action and allows for the development of more specific derivatives.[2]
Q3: What are the potential types of off-target effects for a compound like this compound?
A3: Potential off-target effects can be broadly categorized:
-
Structural Homology: this compound may bind to other proteins that share structural motifs with the aggregation-nucleating subdomain of mutant p53.
-
Concentration-Dependent Effects: At high concentrations, well above the effective dose for p53 disaggregation, the compound may bind to lower-affinity targets that are not engaged at therapeutic concentrations.[2]
-
Metabolite Activity: Metabolic breakdown of this compound could produce fragments with their own distinct biological activities.[2]
Q4: Which experimental approaches are recommended to identify potential off-targets of this compound?
A4: A multi-pronged approach is recommended to identify and validate off-targets:
-
Proteome-Wide Screening: Techniques like the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify proteins that are thermally stabilized by direct binding to this compound across the entire proteome in a cellular context.[3][4]
-
Targeted Panel Screening: If there is a hypothesis about a particular protein family (e.g., kinases, zinc-finger proteins), screening this compound against a panel of these proteins can provide direct evidence of interaction and inhibition (e.g., Kinase Profiling).[5][6]
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with known phenotypes of other well-characterized inhibitors can provide clues about potential off-target pathways.
Troubleshooting Guides
Issue 1: High background or false positives in a kinase profiling assay.
-
Possible Cause: Interference from the this compound compound itself. Some compounds can fluoresce or quench signals used in assay readouts.[7]
-
Troubleshooting Steps:
-
Run a Control Assay: Test this compound in the assay system without the kinase enzyme to see if it generates a signal on its own.
-
Use an Orthogonal Assay: Confirm any hits using a different assay platform (e.g., if the primary screen was fluorescence-based, validate using a luminescence-based assay like ADP-Glo™).[6][8]
-
Check Reagent Purity: Ensure that all reagents, including ATP and substrates, are of high purity, as contaminants can affect reaction kinetics.[7]
-
Issue 2: No thermal shift observed in a CETSA experiment for a suspected off-target.
-
Possible Cause 1: The off-target interaction is not strong enough to induce thermal stabilization or the protein is already highly stable.
-
Troubleshooting Steps:
-
Optimize Heat Shock Conditions: Perform a temperature gradient to determine the optimal melting temperature (Tagg) for the protein of interest. The heat shock should be performed at a temperature that results in approximately 50% protein denaturation.[9]
-
Increase Compound Concentration: Test a range of this compound concentrations. Weak interactions may only be detectable at higher concentrations.
-
-
Possible Cause 2: The antibody used for Western blot detection is not specific or sensitive enough.
-
Troubleshooting Steps:
-
Validate Antibody: Confirm the antibody's specificity using positive and negative controls (e.g., a cell line overexpressing the target and a knockout cell line).
-
Increase Protein Loading: Ensure a sufficient amount of total protein is loaded onto the gel to allow for sensitive detection.[9]
-
-
Possible Cause 3: The compound is not cell-permeable (if using intact cells).
-
Troubleshooting Steps:
-
Perform CETSA on Cell Lysate: Repeat the experiment using cell lysate instead of intact cells to bypass the need for cell membrane penetration.[9]
-
Issue 3: Inconsistent or variable results between experimental replicates.
-
Possible Cause: Technical variability in sample handling and processing.
-
Troubleshooting Steps:
-
Use Master Mixes: Whenever possible, prepare master mixes of reagents (e.g., assay buffers, compound dilutions) to minimize pipetting errors between wells or tubes.[10]
-
Ensure Temperature Uniformity: Use a thermal cycler with high temperature uniformity for the heating step in CETSA to ensure all samples are treated identically.[9]
-
Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate and precise volume delivery.[10]
-
Avoid Freeze-Thaw Cycles: Aliquot samples and reagents to avoid repeated freeze-thaw cycles, which can damage proteins and reduce compound potency.[10]
-
Quantitative Data Summary
As this compound is a research compound, comprehensive public data on its off-target profile is limited. The following tables are representative examples of how such data should be structured.
Table 1: Representative Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition @ 10 µM this compound | IC50 (µM) |
| On-Target Pathway Related (p53-regulating) | ||
| CHEK2 | 5% | > 100 |
| ATM | 8% | > 100 |
| Representative Off-Target Panel | ||
| CDK2 | 92% | 1.2 |
| GSK3β | 85% | 2.5 |
| SRC | 15% | 78 |
| EGFR | 9% | > 100 |
| ZAK (MLTK) | 4% | > 100 |
Table 2: Representative Off-Target Binding Affinity (Determined by CETSA)
| Protein Target | Cell Line | Thermal Shift (ΔTagg) @ 20 µM this compound | Apparent Kd (µM) |
| On-Target (Mutant p53) | MIA PaCa-2 | +5.8 °C | 0.5 |
| Potential Off-Target | |||
| CDK2 | HEK293T | +3.1 °C | 4.8 |
| GSK3β | SH-SY5Y | +2.5 °C | 9.1 |
| Alcohol Dehydrogenase 6 (ADH6) | HepG2 | No significant shift | > 50 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a method for screening this compound against a panel of kinases using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in assay buffer to achieve final desired concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup (384-well plate):
-
Add 1 µL of diluted this compound or vehicle (DMSO) control to appropriate wells.
-
Add 2 µL of Kinase Working Stock (containing the specific kinase for that well).
-
Add 2 µL of ATP/Substrate Working Stock to initiate the reaction.[6]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. For significant hits, perform a dose-response experiment to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the direct binding of this compound to a target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) in culture media.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.[9]
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same concentration.
-
-
Western Blot Analysis:
-
Load equal amounts of normalized protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the protein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift of the curve to the right in the presence of this compound indicates thermal stabilization and target engagement.[9]
Visualizations
Caption: Workflow for identifying and validating this compound off-targets.
Caption: On-target vs. a potential off-target signaling pathway for this compound.
Caption: Troubleshooting logic for a failed CETSA experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving ADH-6 TFA Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADH-6 TFA in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tripyridylamide compound that acts as an anti-cancer agent. Its primary mechanism involves targeting and dissociating mutant p53 protein aggregates within cancer cells. This action restores the transcriptional activity of p53, leading to cell cycle arrest and apoptosis in cancer cells bearing the mutant p53.[1]
Q2: What is the recommended route of administration for this compound in animal models based on available data?
A2: The available in vivo study data indicates that this compound has been effectively administered via intraperitoneal (IP) injection in mice.[1] This route is common for small laboratory animals when intravenous access is challenging and can be used for administering larger volumes of fluid.[2]
Q3: Are there other potential routes of administration I can consider for this compound?
A3: While intraperitoneal injection has been documented, other routes could be explored depending on your experimental goals and the formulation of this compound. These may include:
-
Intravenous (IV) administration: This is the most efficient route as it bypasses absorption issues, delivering the compound directly into circulation.[2]
-
Oral (PO) administration: This is often the most convenient and preferred route.[3] However, the bioavailability of this compound via this route is unknown and would likely require formulation strategies to enhance absorption.
-
Subcutaneous (SC) administration: This route provides a slower absorption rate compared to other parenteral routes.[4]
The choice of administration route should be carefully considered and may require optimization for your specific animal model and study design.[2][4]
Q4: What are some potential strategies to improve the bioavailability of this compound, which is likely a poorly water-soluble compound?
A4: For compounds with poor aqueous solubility, several formulation strategies can be employed to enhance bioavailability:
-
Particle Size Reduction: Techniques like micronization or creating a nanosuspension can increase the surface area of the drug, which may improve its dissolution rate.[5]
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be used to increase the solubility of the compound in the formulation.
-
Amorphous Solid Dispersions: Creating a dispersion of the drug in a polymer matrix can enhance its solubility and dissolution rate.[5]
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, or as a self-emulsifying drug delivery system (SEDDS) can improve absorption.
Troubleshooting Guide
Problem 1: We are observing limited or no tumor regression in our xenograft model after administering this compound via intraperitoneal injection.
-
Potential Cause: Poor bioavailability of the compound. Even with IP injection, the drug needs to be absorbed into the systemic circulation to reach the tumor site.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure that this compound is properly dissolved or suspended in the vehicle. Consider if the vehicle is appropriate for the compound's solubility characteristics.
-
Optimize Dosing Regimen: The reported effective dose was 15 mg/kg every 2 days for a total of 12 doses.[1] It's possible your dosing regimen may need adjustment.
-
Consider an Alternative Route: Intravenous administration could be tested to maximize systemic exposure and determine if the lack of efficacy is due to poor absorption from the peritoneal cavity.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the concentration of this compound in the plasma and tumor tissue over time. This will help you understand if the drug is reaching its target at sufficient concentrations.
-
Problem 2: Our animal models are showing signs of local irritation or peritonitis after intraperitoneal injection of this compound.
-
Potential Cause: The formulation may be irritating to the peritoneum. This can be due to the pH of the solution, the vehicle used, or the compound itself.
-
Troubleshooting Steps:
-
Adjust Formulation pH: Ensure the pH of your formulation is close to physiological levels (around 7.4).
-
Evaluate Vehicle: Some vehicles can be irritating. Consider alternative, biocompatible vehicles.
-
Filter the Formulation: If using a suspension, ensure the particle size is small enough to not cause mechanical irritation. Filtering the solution may also help remove any potential irritants.
-
Proper Injection Technique: Ensure the injection is performed correctly in the lower right abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.[6]
-
Consider an Alternative Route: If irritation persists, subcutaneous or oral administration may be less irritating alternatives, although they may present their own bioavailability challenges.
-
Quantitative Data
Table 1: Summary of In Vivo Study with this compound
| Parameter | Value |
| Animal Model | Mice with mutant p53-bearing tumors |
| Route of Administration | Intraperitoneal (IP) injection |
| Dosage | 15 mg/kg |
| Dosing Frequency | Every 2 days for a total of 12 doses |
| Observed Effect | Reduced tumor growth relative to saline-treated control |
Source: MedchemExpress[1]
Table 2: General Guidelines for Administration Volumes in Rodents
| Route | Mouse | Rat |
| Intravenous (IV) bolus | 1-5 ml/kg | 1-5 ml/kg |
| Intraperitoneal (IP) | 2-3 ml | 10-20 ml/kg |
| Subcutaneous (SC) | 2-3 ml | 5-10 ml/kg |
| Oral (PO) Gavage | 10 ml/kg | 1-20 ml/kg |
Source: University of Minnesota, Research & Innovation Office[6]
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
-
Preparation:
-
Prepare the this compound formulation at the desired concentration (e.g., for a 15 mg/kg dose in a 20g mouse, you would need 0.3 mg of this compound). The final injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
The vehicle used should be sterile and biocompatible (e.g., saline, PBS with a solubilizing agent if necessary).
-
-
Animal Restraint:
-
Gently restrain the mouse, ensuring a firm but not overly tight grip. The mouse should be positioned to expose its abdomen.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Use a sterile needle (e.g., 25-27 gauge).
-
Insert the needle at a shallow angle (approximately 10-20 degrees) to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or the bladder.
-
Slowly inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the mouse for any signs of distress or local irritation at the injection site.
-
Protocol 2: Example Protocol for Oral Gavage of this compound in Mice
-
Preparation:
-
Prepare the this compound formulation in a suitable vehicle for oral administration. The volume should not exceed 10 ml/kg.[6]
-
-
Animal Restraint:
-
Properly restrain the mouse to prevent movement and ensure the head and neck are in a straight line with the body.
-
-
Gavage Procedure:
-
Use a flexible gavage needle appropriate for the size of the mouse.
-
Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle.
-
-
Monitoring:
-
Observe the mouse for any signs of respiratory distress or discomfort.
-
Protocol 3: Example Protocol for Intravenous (IV) Injection of this compound in Mice (Tail Vein)
-
Preparation:
-
Prepare the this compound formulation in a sterile, injectable vehicle. The formulation must be a clear solution, free of particulates. The injection volume should be between 1-5 ml/kg.[6]
-
-
Animal Restraint and Vein Dilation:
-
Place the mouse in a restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Injection Procedure:
-
Use a small gauge needle (e.g., 27-30 gauge) attached to a syringe containing the formulation.
-
Position the needle parallel to the vein and insert it into the vein.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Monitoring:
-
Monitor the mouse for any adverse reactions.
-
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Technical Support Center: Troubleshooting ADH-6 TFA Western Blot Results for p53 Targets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ADH-6 TFA in studies involving Western blot analysis of p53 and its target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect p53?
A1: this compound is a tripyridylamide compound that functions as a small-molecule amyloid inhibitor.[1] In the context of cancer research, it specifically targets and dissociates aggregates of mutant p53 protein.[1][2] Many missense mutations in the p53 gene lead to protein misfolding and aggregation, which inactivates its tumor suppressor function.[1] this compound binds to the aggregation-prone regions of mutant p53, breaking up these aggregates and promoting the refolding of the protein into a more functional conformation.[1][3] This restoration of p53's transcriptional activity leads to the upregulation of its downstream target genes, such as p21, MDM2, and BAX, ultimately inducing cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1][4]
Q2: What are the expected results on a Western blot for p53 and its targets after this compound treatment?
A2: Upon successful treatment of cancer cells bearing aggregation-prone mutant p53 with this compound, you should expect to see the following changes in protein expression levels via Western blot:
-
Mutant p53: A decrease in the insoluble, aggregated forms of mutant p53 and an increase in the soluble, monomeric form.[5] Depending on the antibody used, you may observe a shift from high molecular weight smears or bands in the stacking gel to a more distinct band at the expected molecular weight for p53 (~53 kDa).
-
p21 (CDKN1A): A significant increase in expression.[1][4] p21 is a key cell cycle inhibitor and a primary transcriptional target of functional p53.
-
MDM2: An increase in expression. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation and is itself a transcriptional target of p53, forming a negative feedback loop.[1]
-
Bax: An increase in expression. Bax is a pro-apoptotic protein and another important transcriptional target of p53.[4]
These changes are indicative of the successful restoration of mutant p53's tumor suppressor function.
Q3: Which cell lines are appropriate for studying the effects of this compound on p53 targets?
A3: Cell lines that harbor aggregation-prone missense mutations in the TP53 gene are the most suitable models. This compound has been shown to be effective in cells with various p53 mutations, including R248W, R248Q, R175H, R273H, Y220C, and R280K.[4] Examples of commonly used cell lines with such mutations include MIA PaCa-2 (pancreatic cancer, R248W).[2][5] It is crucial to select a cell line with a documented mutant p53 status to observe the intended effects of this compound. Cells with wild-type p53 or p53-null cells may serve as negative controls.
Troubleshooting Guide
Problem 1: No change in p53 target protein levels (p21, MDM2) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Ineffective this compound Treatment | - Verify Drug Activity: Ensure the this compound is properly stored (typically at -80°C for long-term storage and -20°C for short-term) and has not undergone multiple freeze-thaw cycles.[2] - Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A common starting point is 5 µM for 24-48 hours.[2] |
| Incorrect Cell Line | - Confirm p53 Status: Verify that your cell line expresses an aggregation-prone mutant p53. This compound's mechanism is dependent on the presence of these aggregates. Use a p53-null or wild-type p53 cell line as a negative control. |
| Issues with Western Blot Protocol | - Check Antibody Performance: Use a positive control lysate from a cell line known to express high levels of p21 and MDM2 to validate your antibodies and protocol.[6] - Optimize Antibody Dilutions: Perform a titration of your primary and secondary antibodies to find the optimal concentrations.[7][8] - Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg of cell lysate) to detect the target proteins.[6][9] |
| Low Protein Abundance | - Enrich for Target: For low-abundance proteins, consider using immunoprecipitation (IP) to enrich for your target protein before running the Western blot.[10] - Proteasome Inhibition: For proteins with rapid turnover like MDM2, treating cells with a proteasome inhibitor like MG132 for a few hours before lysis can help increase its detection.[11] |
Problem 2: Weak or no signal for p53, p21, or MDM2 bands.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | - Increase Protein Load: Load a higher amount of protein lysate per lane (e.g., 50-80 µg).[11] - Use High-Sensitivity Substrate: Employ a more sensitive ECL substrate to enhance the signal.[8] |
| Poor Antibody Binding | - Increase Antibody Concentration/Incubation Time: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7][8] - Check Antibody Compatibility: Ensure the secondary antibody is specific to the host species of the primary antibody.[12] |
| Inefficient Protein Transfer | - Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize total protein and confirm efficient transfer across the entire molecular weight range.[12] - Optimize Transfer Conditions: For small proteins like p21 (~21 kDa), reduce the transfer time or use a membrane with a smaller pore size (0.2 µm) to prevent "blow-through".[13] For larger proteins, ensure sufficient transfer time. |
| Antibody Inactivation | - Avoid Sodium Azide (B81097) with HRP: Do not use sodium azide in buffers if you are using HRP-conjugated secondary antibodies, as it inhibits HRP activity.[7][8] - Proper Antibody Storage: Ensure antibodies are stored according to the manufacturer's instructions and have not expired.[8] |
Problem 3: High background or non-specific bands on the Western blot.
| Possible Cause | Troubleshooting Step |
| Inadequate Blocking | - Optimize Blocking: Increase the blocking time to at least 1 hour at room temperature. Try different blocking agents (e.g., 5% non-fat milk, 5% BSA) as some antibodies perform better with a specific agent.[8] |
| Antibody Concentration Too High | - Titrate Antibodies: Reduce the concentration of the primary and/or secondary antibodies.[7] |
| Insufficient Washing | - Increase Wash Steps: Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (0.05-0.1%).[6][8] |
| Protein Degradation | - Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation, which can lead to smaller, non-specific bands.[6][7] |
| Overexposure | - Reduce Exposure Time: Capture the image using shorter exposure times.[7] |
Experimental Protocols & Data Presentation
Detailed Western Blot Protocol for p53 and its Targets
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per well onto a 10-12% polyacrylamide gel. For smaller proteins like p21, a 12% or 15% gel may provide better resolution.[13][14]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Use a wet or semi-dry transfer system. For a standard wet transfer, run at 100V for 60-90 minutes in a cold room or with an ice pack.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantitative Data Summary Table
| Parameter | p53 | p21 | MDM2 | Loading Control (e.g., Actin, GAPDH) |
| Expected MW | ~53 kDa | ~21 kDa | ~90 kDa | ~42 kDa (Actin) / ~37 kDa (GAPDH) |
| Recommended Gel % | 10% | 12-15% | 8-10% | 10-12% |
| Primary Ab Dilution | 1:1000 | 1:500 - 1:1000 | 1:500 - 1:1000 | 1:1000 - 1:5000 |
| Secondary Ab Dilution | 1:2000 - 1:5000 | 1:2000 - 1:5000 | 1:2000 - 1:5000 | 1:5000 - 1:10000 |
| Blocking Buffer | 5% Non-fat Milk or BSA | 5% Non-fat Milk or BSA | 5% Non-fat Milk or BSA | 5% Non-fat Milk or BSA |
| Positive Control | Lysate from cells treated with DNA damaging agents (e.g., doxorubicin) | Lysate from cells with activated p53 | Lysate from cells with activated p53 | Lysate from any standard cell line |
| Negative Control | p53-null cell lysate | p53-null cell lysate | p53-null cell lysate | N/A |
Note: Optimal antibody dilutions and conditions should be determined empirically for each specific antibody and experimental setup.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound restores mutant p53 function, upregulating target genes.
Caption: Standard workflow for Western blot analysis.
References
- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting p53 pathways: mechanisms, structures and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing ADH-6 TFA Toxicity in Non-Cancerous Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving Trifluoroacetic acid (TFA) and its potential toxicity, with a focus on non-cancerous cells and the role of Alcohol Dehydrogenase 6 (ADH-6).
Frequently Asked Questions (FAQs)
Q1: What is the direct role of ADH-6 in metabolizing and detoxifying TFA in non-cancerous cells?
Currently, there is no direct scientific evidence establishing a specific metabolic pathway for Trifluoroacetic acid (TFA) mediated by Alcohol Dehydrogenase 6 (ADH-6). ADH-6 is a class V alcohol dehydrogenase primarily expressed in the liver and stomach, known to metabolize a broad range of substrates, including ethanol (B145695) and other aliphatic alcohols.[1][2] While the ADH family of enzymes, in general, participates in the metabolism of various xenobiotics (foreign compounds), their specific role in TFA detoxification has not been elucidated.[3][4]
Given ADH-6's function in oxidizing alcohols to aldehydes, it is plausible to hypothesize that it might play a role in the broader metabolic response to cellular stress induced by compounds like TFA, although it is unlikely to directly metabolize the highly stable TFA molecule. Further research is needed to investigate any potential indirect roles of ADH-6 in mitigating TFA toxicity.
Q2: What are the known mechanisms of TFA-induced toxicity in non-cancerous cells?
TFA is known to exhibit low to moderate toxicity in mammalian systems.[5] In vitro and in vivo studies suggest that TFA-induced toxicity in non-cancerous cells primarily involves:
-
Mitochondrial Dysfunction: TFA has been shown to impair mitochondrial function, which can lead to a decrease in cellular energy production and an increase in oxidative stress.[6][7]
-
Oxidative Stress: Exposure to TFA can lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[6][8]
-
Apoptosis: TFA can trigger programmed cell death (apoptosis) through the activation of caspase cascades and modulation of apoptosis-related proteins.[7]
Q3: We are observing higher-than-expected cytotoxicity in our non-cancerous cell line when treated with a peptide purified with TFA. What could be the cause?
Trifluoroacetate, the salt form of TFA, is a common contaminant in peptides purified using reversed-phase high-performance liquid chromatography (HPLC). It has been reported that even at low concentrations (10⁻⁸ to 10⁻⁷ M), residual TFA can inhibit the proliferation of osteoblasts and chondrocytes.[9] This can lead to an underestimation of a peptide's proliferative effects or a wrongful attribution of anti-proliferative properties.[9]
Troubleshooting Steps:
-
Quantify Residual TFA: If possible, determine the concentration of residual TFA in your purified peptide solution.
-
Salt Exchange: Convert the TFA salt of your peptide to a more biologically inert salt, such as a hydrochloride salt, before conducting cell-based assays.
-
Control for TFA: Include a TFA-only control in your experiments at concentrations equivalent to those potentially present in your peptide solution to assess its baseline cytotoxicity.
Q4: How can I minimize TFA-induced toxicity in my in vitro experiments?
Minimizing TFA-induced toxicity involves both optimizing your experimental setup and employing strategies to counteract its cytotoxic effects:
-
Reduce TFA Concentration: If TFA is a necessary component of your experimental buffer, use the lowest effective concentration.
-
Antioxidant Co-treatment: Consider co-treating your cells with antioxidants, such as N-acetylcysteine (NAC), to mitigate TFA-induced oxidative stress.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and growing in optimal conditions to better withstand chemical-induced stress.
-
Serum Concentration: Be aware that components in serum can sometimes influence the cytotoxic effects of chemicals. Maintain consistent serum concentrations across all experiments.
Data on TFA Toxicity
While extensive quantitative data for TFA's IC50 values in a wide range of non-cancerous cell lines is limited in the literature, the following table summarizes available information on its toxicological profile.
| Parameter | Organism/Cell Line | Concentration/Dose | Observed Effect | Reference(s) |
| In Vitro Cytotoxicity | Madin-Darby Canine Kidney (MDCK) cells | Not specified | Cytotoxicity observed via MTT assay | [10] |
| Fetal rat osteoblasts | 10⁻⁸ to 10⁻⁷ M | Reduced cell number and thymidine (B127349) incorporation | [9] | |
| C6 murine glioma cells | 0.5-7.0 mM | Enhanced protein synthesis; altered glycoprotein (B1211001) synthesis | [11] | |
| In Vivo Toxicity | Rat (oral, single dose) | > 500 mg/kg body weight | LD50; indicates very low acute toxicity | [6] |
| Rat (oral, repeated dose) | 1.8 mg/kg bw/day | No Observed Adverse Effect Level (NOAEL) considered for deriving drinking water limits | [6] | |
| Rat (oral, repeated dose) | > 1000 mg/kg bw/day (90-day study) | Mild liver hypertrophy | [5] |
Signaling Pathways and Experimental Workflows
TFA-Induced Apoptosis Signaling Pathway
TFA-induced cellular stress can trigger the intrinsic apoptosis pathway. This is primarily initiated by mitochondrial dysfunction and the subsequent release of pro-apoptotic factors. The diagram below illustrates this hypothetical pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by TFA.
Experimental Workflow for Assessing TFA Cytotoxicity
The following diagram outlines a general workflow for investigating the cytotoxic effects of TFA on a non-cancerous cell line.
Caption: General workflow for TFA cytotoxicity assessment.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to assess TFA-induced toxicity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of TFA in complete culture medium. Remove the old medium from the wells and add 100 µL of the TFA-containing medium to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[12] Mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of TFA that inhibits cell viability by 50%).
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar suppliers)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the provided lysis buffer.
-
Background Control: Culture medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[13] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (substrate, cofactor, and dye) from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][14]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
DCFH-DA Assay for Total Cellular ROS
This assay uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader (Excitation/Emission ~485/535 nm)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with TFA as previously described.
-
DCFH-DA Loading: After the treatment period, remove the medium and wash the cells once with warm HBSS or serum-free medium.
-
Staining: Add 100 µL of a 10-25 µM DCFH-DA working solution (diluted in HBSS or serum-free medium) to each well.[9][15]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[16]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS or PBS.
-
Fluorescence Measurement: Add 100 µL of HBSS or PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~485/535 nm) or visualize under a fluorescence microscope.[16]
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated controls to determine the fold-increase in ROS production.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, it forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, it remains in a monomeric form that emits green fluorescence.
Materials:
-
JC-1 dye
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader with filters for red (Ex/Em ~540/590 nm) and green (Ex/Em ~485/535 nm) fluorescence
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described above.
-
JC-1 Staining: After treatment, add JC-1 staining solution (typically 1-10 µM in culture medium) to each well and incubate for 15-30 minutes at 37°C.[2]
-
Washing: Remove the staining solution and wash the cells with assay buffer (provided with most kits) or PBS.
-
Fluorescence Measurement: Immediately measure the red and green fluorescence using a fluorescence plate reader or microscope.
-
Data Analysis: The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
MitoSOX Red Assay for Mitochondrial Superoxide (B77818)
MitoSOX Red is a cell-permeable dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide, a major form of mitochondrial ROS.
Materials:
-
MitoSOX Red reagent
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader (Ex/Em ~510/580 nm)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate.
-
MitoSOX Red Loading: Prepare a working solution of MitoSOX Red (typically 500 nM to 5 µM in HBSS or another suitable buffer). Remove the culture medium, wash the cells, and add the MitoSOX Red working solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer.
-
Fluorescence Measurement: Measure the red fluorescence using a plate reader or visualize with a fluorescence microscope.
-
Data Analysis: Quantify the increase in red fluorescence in treated cells compared to untreated controls to determine the level of mitochondrial superoxide production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of TNFα is regulated by integrin-mediated matrix signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbs.com [ijbs.com]
- 7. Carcinoma-associated fibroblasts affect sensitivity to oxaliplatin and 5FU in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Evaluation of 147 Perfluoroalkyl Substances for Immunotoxic and Other (Patho)physiological Activities through Phenotypic Screening of Human Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Study Reveals Alarming Levels of ‘Forever Chemical’ TFA in bread, pasta, and breakfast cereals | PAN Europe [pan-europe.info]
- 11. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action differences in the antitumor effects of transmembrane and secretory tumor necrosis factor-alpha in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. html.scirp.org [html.scirp.org]
ADH-6 TFA stability issues in long-term experiments
Technical Support Center: ADH-6 TFA
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues that may be encountered during long-term experiments.
Troubleshooting Guide: this compound Stability
This guide addresses potential stability issues with this compound in a question-and-answer format.
Q1: My this compound solution appears to be losing activity over time in my long-term cell culture experiment. What are the potential causes?
A1: Loss of activity for a small molecule like this compound in a long-term experiment can be attributed to several factors. The primary suspects are chemical degradation and precipitation.
-
Chemical Degradation: The compound may be sensitive to components in your experimental medium or solvent, or it may be unstable at the incubation temperature and pH. Potential degradation pathways could involve hydrolysis, oxidation, or reaction with media components.
-
Precipitation: The compound might be precipitating out of solution over time, especially if the initial stock solution was not fully dissolved or if the experimental medium affects its solubility. This compound is supplied as a trifluoroacetate (B77799) salt to aid in solubility, but this does not guarantee stability in all aqueous media.
-
Adsorption: The compound may be adsorbing to the surface of your experimental vessels (e.g., plastic plates or tubes).
Q2: I've noticed a slight color change in my this compound stock solution stored in the freezer. Is this a sign of degradation?
A2: A color change in a stock solution can be an indicator of chemical degradation. This could be due to oxidation or other chemical reactions. It is recommended to prepare fresh stock solutions from the lyophilized powder if you observe any changes in the physical appearance of the solution. To minimize degradation, consider aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How can I determine if my this compound is degrading or precipitating in my experiment?
A3: To troubleshoot this, you can perform the following checks:
-
Visual Inspection: Carefully inspect your experimental wells or tubes for any visible precipitate. Centrifuge a sample of the medium to see if a pellet forms.
-
Activity Assay: Compare the activity of a freshly prepared solution of this compound with your aged solution in a short-term functional assay. A significant drop in activity suggests degradation or precipitation.
-
Analytical Chemistry: If available, techniques like High-Performance Liquid Chromatography (HPLC) can be used to analyze the aged solution. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation. A decrease in the peak area without the appearance of new peaks might suggest precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is ADH-6 supplied as a TFA salt?
A1: ADH-6 is supplied as a trifluoroacetate (TFA) salt to improve the handling and solubility of the compound. Many synthetic peptides and small molecules are prepared as TFA salts, which typically yields a stable, lyophilized powder that is more readily soluble in aqueous buffers than the free base form.
Q2: Can the TFA counter-ion interfere with my experiments?
A2: While generally inert, the trifluoroacetic acid counter-ion can slightly lower the pH of the stock solution when dissolved in an unbuffered solvent like water. In most cases, the high buffering capacity of cell culture media will neutralize this effect. However, for highly sensitive in vitro assays without strong buffering, it is important to ensure the final pH of your experimental solution is adjusted correctly.
Q3: What are the best practices for preparing and storing this compound stock solutions to ensure long-term stability?
A3: To maximize the stability of your this compound stock solution, follow these guidelines:
-
Solvent Selection: Dissolve the lyophilized powder in a suitable, high-purity solvent as recommended by the supplier (e.g., DMSO).[1]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but this should be verified.
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil, as light can cause photodegradation of some compounds.
Q4: How can I perform a simple stability test for my this compound solution?
A4: You can perform a basic stability test by incubating your this compound solution under your experimental conditions (e.g., in cell culture medium at 37°C) and measuring its concentration or activity at different time points (e.g., 0, 24, 48, and 72 hours). A stable compound will show minimal loss of concentration or activity over this period.
Data Summary: Hypothetical this compound Stability
Since specific stability data for this compound is not publicly available, the following table provides a template with hypothetical data illustrating how to present results from a stability experiment. This data is for illustrative purposes only.
| Condition | Time Point | % Remaining this compound (HPLC) | Biological Activity (% of Initial) | Observations |
| In DMSO at -20°C | 7 days | 99.5% | 99.8% | Clear solution |
| 30 days | 98.9% | 99.1% | Clear solution | |
| In Culture Medium at 37°C | 24 hours | 91.2% | 90.5% | Clear solution |
| 48 hours | 82.5% | 81.7% | Slight cloudiness | |
| 72 hours | 73.1% | 72.9% | Visible precipitate | |
| In PBS at 4°C | 7 days | 97.3% | 96.8% | Clear solution |
| 30 days | 92.1% | 91.5% | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Following the supplier's instructions, dissolve the powder in high-purity DMSO to make a 10 mM stock solution.[1]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Experimental Medium
-
Prepare a working solution of this compound in your experimental cell culture medium at the final desired concentration (e.g., 10 µM).
-
Divide the solution into several sterile tubes, one for each time point.
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube.
-
Analyze a portion of the solution using HPLC to quantify the remaining this compound.
-
Use another portion of the solution in a rapid functional assay (e.g., a cell viability assay if the compound is cytotoxic) to determine its biological activity relative to a freshly prepared standard.
-
Visually inspect the solution for any signs of precipitation before analysis.
Visualizations
Caption: Troubleshooting workflow for loss of this compound activity.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Troubleshooting ADH-6 TFA Batch-to-Batch Variability
Welcome to the technical support center for ADH-6 TFA. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify potential causes of variability in your experiments and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity of different batches of this compound, even though the purity appears similar on the certificate of analysis. What could be the cause?
A1: Batch-to-batch variability in biological activity despite similar purity levels is a common challenge in peptide research. Several factors could be contributing to this discrepancy:
-
Residual Trifluoroacetic Acid (TFA) Content: this compound is supplied as a TFA salt, a common practice for synthetic peptides.[1][2][3] However, the amount of residual TFA can vary between batches and may not be specified on a standard certificate of analysis. TFA is a strong acid and can impact cellular assays by altering pH or directly affecting cell proliferation and viability, leading to inconsistent results.[1][2][4][5] It has been shown to inhibit cell proliferation in some cases and promote it in others.[2]
-
Peptide Counter-ion Effects: The trifluoroacetate (B77799) counter-ion itself can interfere with biological assays.[1][6] It can also affect the peptide's secondary structure.[2]
-
Net Peptide Content (NPC): The certificate of analysis typically reports peptide purity, which is the percentage of the target peptide relative to other peptidic impurities.[1] However, the total weight of the lyophilized powder also includes counter-ions (TFA), adsorbed water, and other non-peptidic substances. The actual amount of the active peptide, or Net Peptide Content, can vary between batches and should be accurately determined for consistent experimental results.[1]
-
Improper Storage and Handling: Peptides are sensitive to degradation from improper storage, such as exposure to light and frequent freeze-thaw cycles.[1] They are also often hygroscopic, meaning they absorb moisture from the air, which can affect their stability and calculated concentration.[7][8][9]
Q2: How can we quantify and mitigate the effects of TFA in our experiments?
A2: To address the potential impact of TFA, you can take the following steps:
-
Quantify TFA Content: The amount of TFA can be determined using techniques like ion chromatography or NMR spectroscopy. Knowing the TFA content will help in calculating the precise peptide concentration.
-
TFA Removal or Salt Exchange: For sensitive cellular assays, it is highly recommended to perform a salt exchange to replace the TFA counter-ion with a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[4][5] This can be achieved through techniques like ion-exchange chromatography or dialysis.
-
pH Adjustment: Always ensure the final pH of your peptide solution is adjusted to the desired value for your specific assay, as residual TFA can lower the pH.[2]
Q3: What are the best practices for storing and handling this compound to minimize variability?
A3: Proper storage and handling are critical for maintaining the integrity and activity of this compound across different batches.
| Best Practice | Recommendation | Rationale |
| Storage of Lyophilized Powder | Store at -20°C or -80°C in a desiccated, dark environment.[1] | Prevents degradation from temperature fluctuations, moisture, and light. |
| Handling of Lyophilized Powder | Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] | Minimizes water absorption by the hygroscopic peptide powder. |
| Reconstitution | Use sterile, high-purity solvents and buffers recommended for your specific peptide. Follow solubility guidelines carefully.[1] | Ensures complete dissolution and prevents contamination. |
| Storage of Stock Solutions | Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] | Minimizes degradation of the peptide in solution. |
Troubleshooting Guides
Issue: Inconsistent Results in Cell-Based Assays
If you are experiencing variability in your cell-based assays with different batches of this compound, follow this troubleshooting workflow:
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biomedgrid.com [biomedgrid.com]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating ADH-6 TFA Efficacy: A Comparative Guide with Positive Controls
This guide provides a comparative analysis of ADH-6 TFA, a novel mutant p53 reactivator, with established positive controls to validate its efficacy for researchers, scientists, and drug development professionals. The data presented here is collated from various studies and is intended to offer a comprehensive overview of this compound's performance in key anti-cancer assays.
Mechanism of Action: Restoring Tumor Suppressor Function
This compound is a tripyridylamide compound designed to combat cancers harboring mutations in the p53 tumor suppressor gene. Its primary mechanism involves the inhibition of mutant p53 protein aggregation.[1][2][3] By preventing and dissociating these aggregates, this compound restores the normal transcriptional activity of p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells with specific p53 mutations.[2][3]
Below is a diagram illustrating the proposed signaling pathway of this compound in reactivating mutant p53.
Caption: this compound inhibits mutant p53 aggregation, restoring its function.
Comparative Efficacy Data
To objectively evaluate the efficacy of this compound, its performance in key in vitro assays is compared with two positive controls: PRIMA-1, another mutant p53 reactivator, and Etoposide, a standard chemotherapeutic agent that induces apoptosis.
Disclaimer: The following data is compiled from different studies. Direct comparison should be approached with caution as experimental conditions such as cell lines, exposure times, and assay methods may vary.
Cytotoxicity (IC50/EC50)
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | p53 Status | IC50/EC50 (µM) | Incubation Time (h) | Citation |
| This compound | Saos-2 (transfected) | R248W | 2.0 ± 0.2 | 48 | [4] |
| This compound | Saos-2 (transfected) | R175H | 2.3 ± 0.2 | 48 | [4] |
| PRIMA-1 | PANC-1 | R273H | 35 | Not Specified | [5] |
| PRIMA-1 | MDA-MB-231 | R280K | 75 | Not Specified | [5] |
| PRIMA-1 | KKU-213 | Mutant | 21.9 ± 3.4 | 48 | [6] |
| Etoposide | A549 | Wild-Type | 0.24 | Not Specified | [7] |
| Etoposide | HCT116 | p53 null | >10 | 72 | [8] |
| Etoposide | HCT116 | R273H | >10 | 72 | [8] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key outcome of effective cancer therapies.
| Compound | Cell Line | Concentration (µM) | Apoptotic Effect | Citation |
| This compound | MIA PaCa-2 | 5 | Selective apoptosis in mutant p53 cells | [3] |
| PRIMA-1 | TE1, TE8, TE10 | 25 and 50 | Significant increase in Annexin V-positive cells | [9] |
| PRIMA-1 | KKU-100 | 75 | Significant increase in Annexin V-positive cells | [6] |
| PRIMA-1 | H1299 (transfected) | 50 and 100 | Increased percentage of apoptotic cells | [1] |
| Etoposide | MEFs | 1.5, 15, 150 | Concentration-dependent apoptosis | [10] |
Reactivation of p53 Transcriptional Activity
The restoration of p53's ability to activate downstream target genes, such as p21 and MDM2, is a direct indicator of its functional reactivation.
| Compound | Cell Line | Concentration (µM) | Effect on p53 Target Genes | Citation |
| This compound | MIA PaCa-2 | 5 | Increased expression of MDM2 and Bax | [3] |
| PRIMA-1 | KKU-100, KKU-213 | 12.5 - 50 | Significant increase in p21 expression | [6] |
| PRIMA-1 | H1299 (transfected) | Not Specified | Induction of p21 and MDM2 expression | [11] |
| Etoposide | MEFs | 15 | Up-regulation of PUMA and p21 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, PRIMA-1, Etoposide) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as p21 and MDM2.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p21, MDM2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the efficacy of a compound like this compound.
Caption: A standard workflow for assessing the anti-cancer efficacy of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PRIMA-1MET Induces Cellular Senescence and Apoptotic Cell Death in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRIMA‐1 induces p53‐mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Effects of PRIMA-1 and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? [mdpi.com]
A Comparative Guide to p53 Reactivators: ADH-6 TFA vs. Other Small Molecule Activators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In approximately half of all human cancers, the TP53 gene is mutated, leading to a dysfunctional p53 protein that can no longer effectively control cell growth and apoptosis. The reactivation of mutant p53 (mtp53) has therefore emerged as a promising therapeutic strategy. This guide provides a detailed comparison of ADH-6 TFA, a novel p53 reactivator, with other well-characterized small molecule p53 activators, including PRIMA-1 (and its analog APR-246), COTI-2, and Nutlin-3.
Mechanism of Action: A Diverse Arsenal Against Dysfunctional p53
The strategies to reactivate p53 are diverse, ranging from preventing its degradation to restoring its native conformation.
-
This compound: This tripyridylamide compound functions by abrogating the self-assembly and aggregation of the mutant p53 DNA-binding domain (DBD). By targeting and dissociating these aggregates, this compound restores the transcriptional activity of p53, leading to cell cycle arrest and apoptosis in cancer cells harboring aggregation-prone p53 mutants.[1][2]
-
PRIMA-1 (APR-246): PRIMA-1 and its more potent analog, APR-246 (eprenetapopt), are converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the p53 core domain. This modification is thought to refold mutant p53 to a wild-type-like conformation, thereby restoring its tumor-suppressive functions.[3][4] APR-246 has been investigated in clinical trials and has shown promising results in combination with other agents.[5][6][7][8]
-
COTI-2: A third-generation thiosemicarbazone, COTI-2 is believed to reactivate mutant p53 by binding to both the full-length protein and its DNA-binding domain, leading to the refolding of the mutant protein.[3][9] It has demonstrated broad anti-cancer activity in various cell lines and in vivo models.[7][10][11][12][13]
-
Nutlin-3: Unlike the others, Nutlin-3 does not directly target mutant p53. Instead, it is an inhibitor of the MDM2-p53 interaction. In cancers with wild-type p53 that is inactivated by overexpression of MDM2, Nutlin-3 binds to the p53-binding pocket of MDM2, preventing the degradation of p53 and leading to its accumulation and activation.[14][15][16][17][18]
Comparative Performance: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and other p53 reactivators. It is important to note that direct comparisons of IC50 and tumor growth inhibition values should be made with caution due to variations in experimental conditions, including cell lines, animal models, and treatment regimens.
Table 1: In Vitro Cytotoxicity (IC50 Values) of p53 Reactivators in Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC50 Value | Citation(s) |
| This compound | MIA PaCa-2 (Pancreatic) | Mutant | 0-10 µM (causes selective cytotoxicity) | [1] |
| PRIMA-1 | PANC-1 (Pancreatic) | Mutant (R273H) | ~50 µM | [19][20] |
| BxPC-3 (Pancreatic) | Mutant (Y220C) | ~50 µM | [19][20] | |
| Neuroblastoma Cell Lines (various) | Mutant/Wild-type | 10.5 - 24.2 µM (sensitive lines) | [21] | |
| COTI-2 | 5637 (Bladder) | Mutant | 0.526 µM | [6][22] |
| T24 (Bladder) | Mutant | 0.532 µM | [6][22] | |
| SW480 (Colon) | Mutant | 0.56 µM | ||
| TNBC Cell Lines (various) | Mutant | Lower IC50 in mutant vs. wild-type | [9] | |
| Nutlin-3 | A549 (Lung) | Wild-type | 17.68 ± 4.52 µM | [14] |
| HCT116 (Colon) | Wild-type | Toxic at 4.3 µM (22RV1 cells) | [15] | |
| Sarcoma Cell Lines (MDM2 Amplified) | Wild-type | 527 - 658 nM | [17] |
Table 2: In Vivo Tumor Growth Inhibition by p53 Reactivators in Xenograft Models
| Compound | Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Data Not Available | ||||
| PRIMA-1MET (APR-246) | Mouse Sarcomas/Carcinomas | Syngeneic Mice | 100 mg/kg | Significant inhibition | [8][15] |
| COTI-2 | Bladder Cancer | Nude Mice | 3 mg/kg, i.p., every other day | Significant reduction in tumor volume and weight | [6] |
| Head and Neck Squamous Cell Carcinoma | Orthotopic Mouse Model | 75 mg/kg | Significant tumor growth delay | [11] | |
| Colorectal Cancer (HT-29) | NCr-nu Mice | 10 mg/kg, i.p., 5 days/week | Significant difference from saline | [7] | |
| Acute Lymphoblastic Leukemia (Jurkat) | Nude Mice | 10 mg/kg, i.p., 5 days/week | Significant inhibition | [12] | |
| Nutlin-3a | Osteosarcoma (U-2 OS) | Nude Mice | 25 mg/kg, i.p., once a day | 85% inhibition | |
| Nutlin-3 | Kaposi Sarcoma | Nude Mice | Daily i.p. injection | Significant inhibition | [3] |
| Medulloblastoma | Mice | Significant delay in tumor growth | [22] |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a p53 reactivator that inhibits the growth of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the p53 reactivator (e.g., this compound, PRIMA-1, COTI-2, Nutlin-3) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for p53 Downstream Targets
Objective: To assess the activation of the p53 pathway by measuring the protein levels of its downstream targets.
Protocol:
-
Cell Lysis: Treat cells with the p53 reactivator for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, BAX, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mutant p53 Refolding Assay (Immunofluorescence)
Objective: To visually assess the conformational change of mutant p53 to a wild-type-like structure.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the p53 reactivator.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody specific for the wild-type conformation of p53 (e.g., PAb1620) and an antibody for total p53.
-
Secondary Antibody Staining: Wash and incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the wild-type specific p53 signal relative to the total p53 signal.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if reactivated p53 binds to the promoter regions of its target genes.
Protocol:
-
Cross-linking: Treat cells with the p53 reactivator, then cross-link protein-DNA complexes with formaldehyde (B43269).
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against p53 or a negative control IgG overnight.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the p53 response elements in the promoter regions of target genes (e.g., p21, BAX).
-
Data Analysis: Calculate the enrichment of target DNA in the p53 immunoprecipitated sample relative to the IgG control.
Conclusion
The reactivation of p53 is a highly attractive strategy in cancer therapy. This compound presents a novel mechanism by targeting mutant p53 aggregation. Its performance, when compared to other reactivators like PRIMA-1, COTI-2, and Nutlin-3, will depend on the specific p53 mutation and the cellular context. The data presented in this guide highlights the potential of these molecules and provides a framework for their comparative evaluation. Further head-to-head studies under standardized conditions will be crucial to fully elucidate the relative efficacy of these promising p53 reactivators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nutlin-3 induces apoptosis, disrupts viral latency and inhibits expression of angiopoietin-2 in Kaposi sarcoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three optimized assays for the evaluation of compounds that can rescue p53 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inauhzin and Nutlin3 synergistically activate p53 and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 6-Methoxyethylamino-numonafide inhibits hepatocellular carcinoma xenograft growth as a single agent and in combination with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 15. PRIMA-1MET Inhibits Growth of Mouse Tumors Carrying Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Refolding and structural characterization of the human p53 tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Orthogonal Assays to Validate the Mechanism of ADH-6 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division. In over half of human cancers, the gene encoding p53 is mutated, leading to a dysfunctional protein that not only loses its tumor-suppressive activities but can also gain new cancer-promoting functions. A promising therapeutic strategy is the reactivation of mutant p53. ADH-6 TFA is a novel tripyridylamide compound designed to target and dissociate aggregates of mutant p53, thereby restoring its native function.[1][2]
This guide provides a comparative overview of orthogonal assays to validate the mechanism of action of this compound, presenting supporting experimental data and detailed protocols. We also compare its performance with other small molecules developed to reactivate mutant p53.
Mechanism of Action of this compound
This compound abrogates the self-assembly of the aggregation-prone nucleating subdomain within the mutant p53 DNA binding domain (DBD).[1][2] By dissociating these aggregates in cancer cells, this compound aims to restore the transcriptional activity of p53, leading to cell cycle arrest and apoptosis.[1]
Figure 1: Proposed mechanism of action of this compound in reactivating mutant p53.
Orthogonal Assays for Mechanistic Validation
A multi-faceted approach employing a suite of orthogonal assays is crucial to rigorously validate the proposed mechanism of this compound. These assays should independently verify target engagement, the direct effect on p53 aggregation, and the downstream restoration of p53's biological functions.
Assessment of Mutant p53 Aggregation
The primary hypothesis for this compound's mechanism is its ability to disaggregate mutant p53. Several biophysical and cell-based assays can be employed to quantify this effect.
Key Assays:
-
Dot Blot Assay: A simple and rapid method to detect the presence of protein aggregates.
-
Co-Immunoprecipitation (Co-IP) followed by Western Blot: To detect aggregated p53 by pulling down with an amyloid-specific antibody (e.g., A11) and probing for p53.
-
Proximity Ligation Assay (PLA): An in situ technique to visualize and quantify protein-protein interactions, in this case, the self-association of mutant p53 molecules.[3]
-
p53-Seprion-ELISA: A highly sensitive ELISA-based method for the specific detection and quantification of p53 aggregates.[3]
Experimental Data Comparison:
| Compound | Assay | Cell Line | Mutant p53 | Concentration | Effect on Aggregation | Reference |
| This compound | Dot Blot | - | pR248W | 25 µM | Inhibition | [1] |
| This compound | Confocal Microscopy (ThS) | MIA PaCa-2 | R248W | 5 µM | Dissociation | [4][5] |
| PRIMA-1 | Anti-amyloid Oligomer Antibody Assay | MDA-MB-231 | R280K | 25-100 µM | Dose-dependent reduction | [6] |
| PRIMA-1 | Size-Exclusion Chromatography | Breast and Ovarian Cancer Cell Lines | Mutant | - | Decrease in p53 aggregates | [6] |
Target Engagement Confirmation
Demonstrating that this compound directly binds to mutant p53 within the complex cellular environment is a critical validation step.
Key Assay:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically alters the protein's melting temperature (Tm).
Experimental Data Comparison:
| Compound | Assay | Cell Line | Mutant p53 | Effect on Thermal Stability | Reference |
| This compound | CETSA | MIA PaCa-2 | R248W | Increased thermal stability | [4] |
| PK7088 | - | - | Y220C | Increased melting temperature | [7][8] |
| APR-246 | - | - | R175H, R273H | Thermostabilization | [9] |
Restoration of p53 Transcriptional Activity
A key downstream consequence of mutant p53 reactivation is the restoration of its ability to regulate the transcription of its target genes.
Key Assays:
-
Luciferase Reporter Assay: Utilizes a reporter plasmid containing p53 response elements upstream of a luciferase gene to quantify p53 transcriptional activity.
-
Quantitative PCR (qPCR): Measures the mRNA levels of known p53 target genes, such as p21, PUMA, BAX, and MDM2.
Experimental Data Comparison:
| Compound | Assay | Cell Line | Mutant p53 | Key Findings | Reference |
| This compound | - | - | - | Increased expression of p53-inducible MDM2 and proapoptotic Bax | [1] |
| Chetomin (CTM) | Luciferase Reporter Assay | - | R175H | Reactivation of transcriptional activity | [10] |
| PK7088 | qPCR | - | Y220C | Increased mRNA levels of NOXA and PUMA | [8] |
| HO-3867 | qPCR | Ovarian Cancer Cell Lines | Missense mutations | Rescued transcriptional suppression of PLAC1 | [11] |
| APR-246 | qPCR | Esophageal Squamous Cell Carcinoma Lines | Missense mutations | Upregulation of p73 and Noxa | [12] |
Assessment of Downstream Biological Effects
The ultimate validation of this compound's mechanism is the observation of p53-dependent biological outcomes in cancer cells.
Key Assays:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB): To measure the effect of the compound on cancer cell proliferation and survival.
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): To quantify the induction of programmed cell death.
-
Cell Cycle Analysis (e.g., Flow Cytometry): To determine if the compound induces cell cycle arrest at G1 or G2/M phases.
Experimental Data Comparison:
| Compound | Assay | Cell Line | Mutant p53 | EC50/IC50 | Key Findings | Reference |
| This compound | Cell Viability | MIA PaCa-2 | R248W | 2.7 ± 0.4 µM (24h) | Selective cytotoxicity in mutant p53 cells | [1] |
| APR-246 | Cell Viability | CRL-5908 | R273H | 16.3 ± 3.4 µM (normoxic) | Cytotoxic effect | [13] |
| PK7088 | Caspase-3/7 Assay | NUGC-3, HUH-7 | Y220C | - | Significant induction of apoptosis | [14] |
| HO-3867 | Cell Proliferation | OVCAR3, ES-2 | Missense mutations | - | Inhibition of proliferation | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Dot Blot Assay for p53 Aggregation
Objective: To semi-quantitatively assess the effect of this compound on mutant p53 aggregation.
Protocol:
-
Sample Preparation: Prepare lysates from cancer cells expressing mutant p53 that have been treated with varying concentrations of this compound or a vehicle control.
-
Membrane Preparation: Cut a nitrocellulose membrane to the desired size and mark a grid for sample application.
-
Sample Application: Spot 1-2 µL of each cell lysate onto the designated locations on the membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for amyloid oligomers (e.g., A11) or a conformation-specific p53 antibody (e.g., PAb240 for unfolded p53) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager. The intensity of the dots corresponds to the amount of aggregated p53.
Figure 2: Experimental workflow for the dot blot assay to detect p53 aggregation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to mutant p53 in intact cells.
Protocol:
-
Cell Treatment: Treat cells expressing mutant p53 with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation.
-
Protein Quantification: Analyze the amount of soluble p53 in the supernatant at each temperature by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble p53 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Luciferase Reporter Assay for p53 Transcriptional Activity
Objective: To quantify the restoration of p53's transcriptional function by this compound.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., p53-null H1299 cells) with a plasmid expressing the mutant p53 of interest and a p53-responsive luciferase reporter plasmid (e.g., pG13-Luc). A control plasmid expressing Renilla luciferase can be included for normalization.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.
-
Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in this compound-treated cells indicates restoration of p53 transcriptional function.
Figure 4: Experimental workflow for the p53 luciferase reporter assay.
Conclusion
The validation of this compound's mechanism of action requires a rigorous and multi-pronged approach. The orthogonal assays described in this guide provide a framework for confirming its proposed mechanism of disaggregating mutant p53, leading to the restoration of its tumor-suppressive functions. The comparative data presented here, while not exhaustive, suggests that this compound is a promising candidate for the reactivation of mutant p53. Further head-to-head comparative studies with other p53 reactivators using standardized protocols will be essential to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of four technologies for detecting p53 aggregates in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. academic.oup.com [academic.oup.com]
Unraveling a Case of Mistaken Identity: ADH-6 vs. a Novel Anti-Cancer Compound
A comprehensive review of available scientific literature reveals a common point of confusion regarding "ADH-6 TFA activity." The term "this compound" does not refer to the enzymatic activity of Alcohol Dehydrogenase 6 (ADH6) with Trifluoroacetic acid (TFA) as a substrate. Instead, it is the designation for a distinct tripyridylamide compound that has demonstrated potential as an anti-cancer agent by targeting mutant p53 proteins.[1]
Currently, there is no published experimental data detailing the cross-validation of Alcohol Dehydrogenase 6 (ADH6) enzymatic activity with Trifluoroacetic acid (TFA) across different cell lines. Scientific research has primarily focused on the broader roles of the ADH enzyme family in alcohol metabolism and the toxicological profile of TFA.
This guide aims to clarify the existing research on both the compound this compound and the enzyme ADH6, providing available data on their respective functions and expression.
The Anti-Cancer Agent: this compound
This compound is a novel small molecule that has been shown to selectively induce cytotoxicity in cancer cells harboring mutant p53.[1] Its mechanism of action involves the disruption of mutant p53 aggregate self-assembly, leading to the restoration of the protein's transcriptional activity. This reactivation of p53 function triggers cell cycle arrest and apoptosis in cancer cells.[1]
Experimental Data Summary on this compound Compound
| Cell Line | Concentration | Exposure Time | Observed Effect |
| MIA PaCa-2 (mutant p53) | 0-10 μM | 24 or 48 h | Selective cytotoxicity |
| MIA PaCa-2 (mutant p53) | 5 μM | 24 h | Reactivation of aggregation-prone mutant p53 |
| MIA PaCa-2 (mutant p53) | 5 μM | 6 h | Dissociation of intracellular mutant p53 aggregates |
This data is compiled from in vitro studies on the anti-cancer compound this compound and does not represent enzymatic activity.[1]
Experimental Workflow for Evaluating this compound Compound Activity
The following diagram outlines a typical workflow for assessing the efficacy of the this compound compound in a cancer cell line.
Caption: Workflow for assessing the anti-cancer effects of the this compound compound.
The Enzyme: Alcohol Dehydrogenase 6 (ADH6)
ADH6 is a member of the alcohol dehydrogenase family of enzymes, which are primarily involved in the metabolism of alcohols and aldehydes.[2][3] While the catalytic functions of other ADH isoforms like ADH1B and ADH1C are well-characterized, ADH6 remains less understood.[2][4] It is known to catalyze the NAD-dependent oxidation of primary alcohols to their corresponding aldehydes.[3]
Expression of ADH6 in Different Tissues and Cell Lines
Data from the Human Protein Atlas indicates that ADH6 is enriched in the liver.[3][5] Studies have also investigated its expression in various cell lines, often in the context of cancer or in response to specific stressors. For instance, ADH6 transcription has been shown to be downregulated in human hepatic cells, including HepG2 cells, in response to certain aryl hydrocarbon receptor (AhR) ligands.[6]
The expression of a mouse pseudogene, Adh6-ps1, has been observed at moderate levels in the ES-R1 pluripotent mouse embryonic stem cell line and in liver hepatocellular carcinoma (HCC) compared to other cancer types where its expression is low.[7]
Signaling Pathway Implicated in ADH Regulation
The regulation of ADH expression can be influenced by various signaling pathways, including the Aryl hydrocarbon Receptor (AhR) pathway. The following diagram illustrates a simplified representation of this regulatory mechanism.
Caption: Simplified diagram of AhR-mediated regulation of ADH6 gene expression.
Trifluoroacetic Acid (TFA)
TFA is a stable, strong organic acid that is present in the environment from both natural and anthropogenic sources.[8][9] Toxicological studies have been conducted to assess its safety, and it is generally considered to have low acute toxicity.[10] The liver has been identified as a target organ in repeated dose studies in rats, with mild hypertrophy observed.[10] There is no evidence in the reviewed literature to suggest that TFA is a substrate for ADH6.
Conclusion
The initial query regarding the "cross-validation of this compound activity in different cell lines" appears to stem from a misunderstanding of the nomenclature used in the scientific literature. The available evidence clearly distinguishes between this compound, a synthetic anti-cancer compound, and ADH6, an enzyme involved in alcohol metabolism. There is currently no data to support a direct enzymatic relationship between ADH6 and TFA. Researchers interested in the anti-cancer properties of the small molecule should refer to literature on tripyridylamide compounds targeting mutant p53, while those studying alcohol metabolism should focus on the characterization of the ADH6 enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gene - ADH6 [maayanlab.cloud]
- 3. uniprot.org [uniprot.org]
- 4. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADH6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
- 7. Expression, Interaction, and Role of Pseudogene Adh6-ps1 in Cancer Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 10. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of ADH-6 TFA Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of ADH-6 TFA with alternative mutant p53 reactivating compounds, APR-246 (eprenetapopt) and COTI-2 (TTI-101). The information is compiled from publicly available preclinical data to support independent verification and further research.
Executive Summary
Mutations in the TP53 tumor suppressor gene are prevalent in a majority of human cancers, making the reactivation of mutant p53 a promising therapeutic strategy. This compound is a tripyridylamide compound that has been shown to disrupt the aggregation of mutant p53, restoring its transcriptional activity and leading to cancer cell death.[1] This guide compares the anti-tumor efficacy of this compound with two other notable mutant p53 reactivators, APR-246 and COTI-2, based on available in vitro and in vivo preclinical data. All three compounds demonstrate anti-tumor activity through the restoration of mutant p53 function, though their specific mechanisms and potencies may vary.
Mechanism of Action: Restoring the Guardian of the Genome
This compound, APR-246, and COTI-2 share a common overarching goal: to rescue the function of the mutated p53 protein. However, they achieve this through distinct molecular interactions.
-
This compound: This compound specifically targets and dissociates aggregates of mutant p53.[1] By disrupting these aggregates, this compound allows the p53 protein to refold into a more native conformation, thereby restoring its ability to bind to DNA and activate downstream target genes involved in cell cycle arrest and apoptosis.[1]
-
APR-246 (Eprenetapopt): This pro-drug is converted to the active compound methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues within the core domain of mutant p53. This binding thermodynamically stabilizes the protein, promoting its refolding into a wild-type conformation and restoring its tumor-suppressive functions.
-
COTI-2 (TTI-101): This third-generation thiosemicarbazone is believed to reactivate mutant p53 by restoring its DNA-binding capabilities. While its precise binding site on mutant p53 is still under investigation, it has been shown to induce p53-dependent and independent anti-tumor effects.
Below is a diagram illustrating the general signaling pathway initiated by the reactivation of mutant p53.
Caption: Reactivation of mutant p53 by small molecules.
Comparative In Vitro Anti-Tumor Activity
The following table summarizes the available in vitro cytotoxicity data for this compound, APR-246, and COTI-2/TTI-101 in various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | p53 Status | IC50 / Effective Concentration | Exposure Time | Reference |
| This compound | MIA PaCa-2 | Mutant (R248W) | 0-10 µM (causes selective cytotoxicity) | 24 or 48 hours | [1] |
| APR-246 | MIA-PaCa-2 | Mutant (R248W) | ~1.8 µM | Not Specified | [2] |
| TTI-101 (COTI-2) | HeLa | Wild-type (HPV-inactivated) | 18.7 µM | 48 hours | [3] |
| TTI-101 (COTI-2) | J82, NBT-II, MB49 | Not Specified | 7-14.2 µM | 24 and 48 hours | [4] |
Comparative In Vivo Anti-Tumor Efficacy
This section presents the in vivo anti-tumor activity of the three compounds in xenograft models. As with the in vitro data, differences in tumor models, dosing regimens, and administration routes should be considered when comparing the results.
| Compound | Xenograft Model | Dosing Regimen | Route of Administration | Observed Anti-Tumor Effect | Reference |
| This compound | Mutant p53-bearing tumors | 15 mg/kg, every 2 days (12 doses) | Intraperitoneal | Caused tumor regression | [1] |
| APR-246 | SCLC xenografts | Not Specified | Intravenous | Significant antitumor effects | [2] |
| COTI-2 | Jurkat xenograft | 10 mg/kg, 5 days/week for 7 weeks | Intraperitoneal | Tumor growth inhibition | [5] |
| TTI-101 (COTI-2) | HeLa xenograft | Not Specified | Not Specified | Significantly inhibited tumor growth | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is a standard procedure for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, APR-246, or COTI-2) and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft mouse model.
-
Cell Preparation: Harvest cancer cells (e.g., MIA PaCa-2) from culture and resuspend them in a suitable medium, often mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., this compound, APR-246, or COTI-2) and vehicle control according to the specified dosing regimen and route of administration.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze the data to determine the extent of tumor growth inhibition.
Below is a diagram illustrating a generalized workflow for these key experiments.
Caption: Generalized workflow for in vitro and in vivo studies.
Conclusion
This compound, APR-246, and COTI-2 are all promising therapeutic candidates that function by reactivating mutant p53. The available preclinical data suggests that all three compounds exhibit significant anti-tumor activity in both cellular and animal models. However, the lack of standardized reporting and direct comparative studies makes it difficult to definitively rank their efficacy. Further research with head-to-head comparisons under identical experimental conditions is warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational summary to aid researchers in designing such verification studies.
References
- 1. Comparative effects of selected drug combinations on the growth of a human pancreatic carcinoma cell line (MIA PaCa-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Mutant TP53 Reactivator APR-246 on Therapeutic Sensitivity of Pancreatic Cancer Cells in the Presence and Absence of WT-TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.math.duke.edu [sites.math.duke.edu]
- 5. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparative Analysis of ADH-6 as a Rescue Agent for Mutant p53 Function
This guide provides a comparative analysis of ADH-6, a small molecule inhibitor, in the context of its ability to rescue the function of mutated tumor suppressor protein p53. The efficacy of ADH-6 is contrasted with baseline conditions and control substances. The critical role of p53 in the mechanism of action is highlighted through conceptual p53 knockdown experiments, which serve as a necessary control to validate the targeted activity of ADH-6.
Executive Summary
Mutations in the TP53 gene are among the most common events in human cancers. These mutations often lead to the expression of a destabilized p53 protein that misfolds and forms amyloid-like aggregates, resulting in a loss of its tumor-suppressor functions and, in some cases, a gain of oncogenic functions.[1][2] ADH-6, a tripyridylamide, has emerged as a promising therapeutic agent that functions by inhibiting this aggregation process.[2] By binding to aggregation-prone regions within the p53 DNA-binding domain (DBD), ADH-6 stabilizes the monomeric, functional conformation of mutant p53.[1][3] This "rescue" restores its ability to transactivate target genes, leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1][2]
This guide will detail the experimental evidence supporting the function of ADH-6, provide protocols for key validation experiments, and illustrate the underlying molecular pathways. While "TFA" (Trifluoroacetic acid) was specified in the topic, it does not appear to have a direct biological role in the rescue mechanism. TFA is a common reagent used in the chemical synthesis and purification of small molecules like ADH-6, and its mention likely pertains to the compound's preparation rather than its therapeutic action.
Data Presentation: Performance of ADH-6
The following tables summarize the quantitative effects of ADH-6 treatment on mutant p53-harboring cancer cells, based on published findings.
Table 1: Effect of ADH-6 on Mutant p53 Aggregation and Cellular Viability
| Cell Line | p53 Mutation | Treatment | Concentration | Duration | Reduction in Aggregates (ThS Staining) | Decrease in Cell Viability | Citation |
| MIA PaCa-2 | R248W | Vehicle (DMSO) | 0.02% | 6 h | Baseline | Baseline | [4] |
| MIA PaCa-2 | R248W | ADH-6 | 5 µM | 6 h | Significant Decrease | Substantial Toxicity | [1][4] |
Table 2: Restoration of p53 Transcriptional Activity by ADH-6
| Cell Line | p53 Mutation | Treatment | Target Gene | Fold Increase in Promoter Binding (ChIP-qPCR) | Citation |
| MIA PaCa-2 | R248W | ADH-6 | Cdkn1a (p21) | Significant Increase | [1] |
Table 3: Comparison of ADH-6 with an Alternative p53 Rescue Peptide (ReACp53)
| Compound | Target Binding Site | Efficacy in Dissociating Aggregates | In Vivo Half-Life | Citation |
| ADH-6 | Multiple regions of p53 DBD | More effective | Substantially longer | [3] |
| ReACp53 | Aggregation-nucleating subdomain only | Less effective | Shorter | [3] |
Experimental Protocols
Mutant p53 Aggregation Assay (Thioflavin S Staining)
This protocol is designed to visualize and quantify the amyloid-like aggregates of mutant p53 within cancer cells and assess the efficacy of ADH-6 in their dissociation.
-
Cell Culture: MIA PaCa-2 cells, which harbor the R248W p53 mutation, are cultured in appropriate media to 80% confluency on glass coverslips in a 24-well plate.
-
Treatment: Cells are treated with either 5 µM ADH-6 or a vehicle control (0.02% DMSO) for specified durations (e.g., 0.5 and 6 hours).[4]
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100 in PBS.
-
Staining: Cells are stained with Thioflavin S (ThS), a dye that fluoresces upon binding to amyloid fibril structures.
-
Imaging and Quantification: Coverslips are mounted and imaged using a confocal fluorescence microscope.[4] The percentage of ThS-positive cells is quantified by counting at least 100 cells per condition across multiple fields.[4] A significant reduction in the percentage of ThS-positive cells in the ADH-6 treated group compared to the control indicates dissociation of aggregates.
Chromatin Immunoprecipitation (ChIP-qPCR) for p53 Target Gene Activation
This protocol assesses the restoration of mutant p53's ability to bind to the promoter regions of its target genes following ADH-6 treatment.
-
Cell Treatment and Crosslinking: MIA PaCa-2 cells are treated with ADH-6 or a vehicle control. The proteins are then cross-linked to DNA using formaldehyde.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: The chromatin is incubated with an antibody specific for p53. Protein A/G magnetic beads are used to pull down the antibody-p53-DNA complexes.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the p53 binding site on the promoter of a known target gene, such as Cdkn1a (p21).[1]
-
Analysis: An increase in the amount of promoter DNA amplified in the ADH-6 treated sample relative to the control indicates restored p53 binding to its target gene promoter.
p53 Knockdown Control Experiment (Conceptual)
To confirm that the cytotoxic effects of ADH-6 are dependent on its interaction with mutant p53, a knockdown experiment is essential.
-
Generation of p53 Knockdown Cells: A stable p53 knockdown MIA PaCa-2 cell line is generated using a lentiviral vector expressing a short hairpin RNA (shRNA) targeting TP53 mRNA.[5] A control cell line is generated using a non-targeting scramble shRNA.
-
Verification of Knockdown: The reduction in p53 protein levels is confirmed by Western blot analysis.
-
Viability Assay: Both the p53-knockdown and control cell lines are treated with a dose range of ADH-6. Cell viability is measured after 48-72 hours using an appropriate method (e.g., resazurin (B115843) assay or MTS assay).
-
Expected Outcome: ADH-6 will induce cell death in the control cells (with mutant p53). In contrast, the p53-knockdown cells will show significantly diminished sensitivity to ADH-6, demonstrating that the compound's mechanism of action requires the presence of the p53 protein.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of ADH-6 in rescuing mutant p53 function.
Experimental Workflow
Caption: Workflow for validating the efficacy and mechanism of ADH-6.
References
- 1. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Generation of p53 knock-down cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of ADH-6 TFA in Cancer Cell Panels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ADH-6 TFA, a novel therapeutic agent, against its negative control, ADH-1, in selectively targeting cancer cells with mutant p53. Experimental data from cell viability and protein expression assays are presented to objectively evaluate its performance and support its potential as a targeted cancer therapy.
Executive Summary
This compound is a tripyridylamide compound designed to target and dissociate aggregates of mutant p53 protein within cancer cells. This action restores the transcriptional activity of p53, a critical tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. This guide demonstrates the high selectivity of this compound for cancer cells with mutant p53 over cells with wild-type or null p53 status, highlighting its potential as a precision oncology therapeutic.
Comparative Efficacy of this compound and ADH-1
The following table summarizes the cytotoxic activity of this compound and the negative control compound, ADH-1, across a panel of human cancer cell lines with varying p53 statuses. The data clearly illustrates the selective potency of this compound against cancer cells expressing mutant p53.
Table 1: Comparative IC50 Values of this compound and ADH-1 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Compound | Incubation Time (h) | IC50 / EC50 (µM) |
| MIA PaCa-2 | Pancreatic | Mutant (R248W) | This compound | 48 | ~2.5[1] |
| SK-BR-3 | Breast | Mutant (R175H) | This compound | 48 | ~2.5[1] |
| Saos-2 | Osteosarcoma | Null | This compound | 48 | >10[1][2] |
| Saos-2 (transfected) | Osteosarcoma | Mutant (R248W) | This compound | 48 | 2.0 ± 0.2[2] |
| Saos-2 (transfected) | Osteosarcoma | Mutant (R175H) | This compound | 48 | 2.3 ± 0.2[2] |
| MCF-7 | Breast | Wild-Type | This compound | 48 | >10[1] |
| MIA PaCa-2 | Pancreatic | Mutant (R248W) | ADH-1 | 48 | >10[1] |
Mechanism of Action: Restoration of p53 Pathway
This compound functions by disrupting mutant p53 aggregates, leading to the reactivation of the p53 signaling pathway. This is evidenced by the upregulation of downstream p53 target genes. Western blot analysis of MIA PaCa-2 cells treated with this compound shows a significant increase in the expression of MDM2 and the pro-apoptotic protein Bax.[3][4]
Table 2: Effect of this compound on p53 Downstream Targets in MIA PaCa-2 Cells
| Treatment | Target Protein | Expression Level |
| Vehicle Control | MDM2 | Basal |
| This compound (5 µM, 24h) | MDM2 | Increased[3][4] |
| Vehicle Control | Bax | Basal |
| This compound (5 µM, 24h) | Bax | Increased[3][4] |
Experimental Protocols
MTS Cell Viability Assay
This assay was utilized to determine the cytotoxic effects of this compound and ADH-1 on the cancer cell lines.
-
Cell Plating: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with increasing concentrations of this compound or ADH-1 (typically ranging from 0.1 to 25 µM) for 24 or 48 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated control cells. IC50 values were determined from the dose-response curves.
Western Blot Analysis
This technique was employed to assess the expression levels of p53 downstream target proteins.
-
Cell Lysis: MIA PaCa-2 cells were treated with 5 µM this compound or vehicle control for 24 hours. Subsequently, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against MDM2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software and normalized to the loading control.
Visualizing the Process
The following diagrams illustrate the experimental workflow for assessing this compound's selectivity and its proposed mechanism of action.
Caption: Experimental workflow for assessing this compound selectivity.
Caption: Hypothesized signaling pathway of this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
literature review of ADH-6 TFA alternatives
An increasing focus on sustainable and environmentally friendly practices in drug development has led to a critical evaluation of reagents used in peptide synthesis. Trifluoroacetic acid (TFA), a staple in solid-phase peptide synthesis (SPPS) for cleavage and deprotection, is facing scrutiny due to its classification as a per- and polyfluoroalkyl substance (PFAS) and its environmental persistence. This has spurred research into greener alternatives. This guide provides a comparative overview of viable alternatives to TFA, supported by available data and experimental insights to aid researchers in making informed decisions for their peptide synthesis workflows.
While the specific peptide "ADH-6" was not identified in the literature as a publicly documented molecule, this guide offers a general comparison of TFA alternatives applicable to a wide range of peptides.
Comparison of TFA and Its Alternatives
The selection of a cleavage and deprotection agent in SPPS is critical for achieving high yield and purity of the final peptide. The following table summarizes the key characteristics of TFA and its emerging alternatives.
| Feature | Trifluoroacetic Acid (TFA) | Methanesulfonic Acid (MSA) in Formic Acid (FA) | Other Acidic Cocktails (e.g., HFIP-based) | Non-Acidic/Alternative Methods |
| Cleavage Efficiency | High and widely applicable for most standard protecting groups. | Demonstrated success in cleaving all protecting groups for various peptides, including complex ones like tirzepatide[1]. | Effective, but may require optimization depending on the peptide sequence and protecting groups. | Variable and highly dependent on the specific method and peptide. |
| Environmental Impact | Persistent in the environment (PFAS), leading to regulatory concerns and restrictions[2][3]. | Considered a greener alternative as it is not a PFAS. Formic acid is biodegradable[1]. | Some alternatives, like those containing fluoroalcohols (TFE/HFIP), are also fluorinated and may have environmental concerns[4]. | Generally more environmentally friendly, often employing biodegradable reagents. |
| Safety | Corrosive and requires careful handling in a fume hood. | MSA is a strong acid and requires appropriate safety precautions. Formic acid is also corrosive. | Varies by composition. Halogenated solvents can be toxic. | Generally safer, but specific reagents must be evaluated individually. |
| Cost | Relatively low cost and widely available. | MSA and formic acid are readily available and generally inexpensive. | Can be more expensive than TFA. | Cost varies significantly depending on the reagents and complexity of the method. |
| Compatibility | Well-established protocols for a wide range of resins and protecting groups. | Shown to be effective for final global deprotection[1]. | May require specific resins or protecting group strategies. | Often requires specialized resins and protecting groups, limiting broad applicability[3]. |
| Byproducts | Generates TFA salts which need to be removed during purification. | Generates MSA and formate (B1220265) salts. | Byproducts depend on the specific cocktail used. | Varies; aims to produce more benign byproducts. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting new procedures. Below are representative protocols for peptide cleavage using TFA and a greener alternative, MSA in formic acid.
Standard TFA Cleavage Protocol
This protocol is a standard method for releasing a peptide from a solid support resin and removing acid-labile protecting groups.
-
Resin Preparation: The peptide-bound resin is washed extensively with a solvent such as dichloromethane (B109758) (DCM) to remove any residual reagents from the synthesis. The resin is then dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger to quench reactive carbocations generated during deprotection. The specific scavengers can be tailored based on the amino acid composition of the peptide.
-
Cleavage Reaction: The cleavage cocktail is added to the resin, and the mixture is gently agitated at room temperature for 2-4 hours. The reaction time can be optimized based on the specific peptide and protecting groups.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The crude peptide is then precipitated by adding cold diethyl ether.
-
Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide is subsequently purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
MSA in Formic Acid Cleavage Protocol
This protocol presents a more environmentally friendly approach to peptide cleavage[1].
-
Resin Preparation: Similar to the TFA protocol, the peptide-bound resin is washed and dried.
-
Cleavage Cocktail Preparation: A solution of 2% methanesulfonic acid (MSA) in formic acid (FA) is prepared. Triisopropylsilane (TIS) is added as a scavenger.
-
Cleavage Reaction: The MSA/FA/TIS cocktail is added to the resin, and the reaction proceeds for 2-3 hours at room temperature[1].
-
Peptide Precipitation and Purification: The workup procedure is similar to the TFA protocol, involving filtration, precipitation with a suitable anti-solvent, and subsequent purification by RP-HPLC.
Visualizing Workflows and Concepts
Diagrams can effectively illustrate complex processes and relationships. The following diagrams, generated using the DOT language, visualize the experimental workflow and a decision-making framework for selecting a cleavage reagent.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ADH-6 TFA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical aspect of this responsibility. This guide provides essential, step-by-step instructions for the safe disposal of ADH-6 TFA, a tripyridylamide compound, focusing on the hazardous nature of its trifluoroacetic acid (TFA) component.
This compound is utilized in cancer research to target and dissociate mutant p53 aggregates, restoring its transcriptional activity and leading to cancer cell death.[1] Due to the presence of TFA, this compound is classified as a hazardous substance and requires stringent disposal procedures to mitigate environmental risk and ensure laboratory safety.[2]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure.[2]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, such as nitrile | To prevent skin contact.[2] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols.[2] |
When handling, always use this compound inside a properly functioning chemical fume hood.[3] Avoid contact with skin and eyes, and prevent the inhalation of vapor or mist.[3]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a multi-step process that must be followed diligently. Improper disposal, such as pouring it down the drain, is prohibited due to its hazardous nature and potential harm to aquatic life.[3][4][5]
Experimental Protocol: Waste Segregation and Storage
-
Waste Collection: Collect waste containing this compound in a designated, closed container that is compatible with acidic and organic compounds.[3][6] Glass or plastic containers with tight-fitting caps (B75204) are recommended.[7] Do not use metal containers.[3][4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list the full chemical name: "ADH-6 Trifluoroacetate" or "Waste containing Trifluoroacetic Acid".[3][7] Avoid using abbreviations.
-
Segregation: Store the this compound waste container segregated from incompatible materials, such as bases, strong oxidizing agents, reducing agents, and metals.[3][4] It is best stored in an acid cabinet.[6]
-
Storage Location: Keep the waste container in a designated satellite accumulation area, which is typically marked with a sign.[7] The storage area should be cool, dry, and well-ventilated.[7][8]
-
Container Integrity: Ensure the container is kept upright and tightly sealed to prevent leakage.[3]
Experimental Protocol: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is nearly full (approximately 80% capacity), contact your institution's Environmental Health & Safety (EHS) department to arrange for collection.[7]
-
Waste Collection Request: Follow your institution's specific procedures for chemical waste pickup, which may involve submitting an online form.[3]
-
Do Not Dispose On-Site: Under no circumstances should this compound be disposed of in regular trash or flushed down the sewer system.[3][4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
-
Minor Spills (<500 mL):
-
Evacuate the immediate area and alert others.[3]
-
If it is safe to do so, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7][9] Do not use combustible materials.
-
Carefully neutralize the spill with a suitable agent like sodium carbonate.[6]
-
Collect the absorbed material into a suitable container, label it as hazardous waste, and dispose of it following the procedures outlined above.[3][6]
-
Ventilate and wash the area after cleanup is complete.[9]
-
-
Large Spills (>500 mL):
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. fishersci.com [fishersci.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling ADH-6 TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with ADH-6 TFA. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing clear operational protocols.
Chemical Identifier and Properties
| Property | Value | Source |
| Chemical Name | ADH-6 Trifluoroacetate (B77799) | MedchemExpress |
| Synonyms | This compound | MedchemExpress |
| Appearance | A tripyridylamide compound | [1] |
| Molecular Formula | C₂₇H₂₄F₃N₅O₂ | MedchemExpress |
| Molecular Weight | 523.51 | MedchemExpress |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a research chemical. The trifluoroacetate (TFA) component is corrosive and poses significant health risks upon exposure.[2][3] All handling of this compound should be conducted within a certified chemical fume hood.[4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile for low volumes; Butyl rubber or Viton for higher volumes).[4] Double gloving is recommended.[5] | To prevent skin contact with the corrosive TFA component. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[2] | To protect eyes from splashes of the corrosive material. |
| Skin and Body | Laboratory coat.[2] | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[4] | To avoid inhalation of any vapors or aerosols. |
Emergency Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][5] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][5] Seek immediate medical attention.[3] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6] For large spills, evacuate the area and contact emergency services.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
